FN-439
描述
属性
IUPAC Name |
1-[2-[(4-aminobenzoyl)amino]acetyl]-N-[1-[[1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N6O6/c1-13(2)11-17(22(33)26-14(3)20(31)28-35)27-23(34)18-5-4-10-29(18)19(30)12-25-21(32)15-6-8-16(24)9-7-15/h6-9,13-14,17-18,35H,4-5,10-12,24H2,1-3H3,(H,25,32)(H,26,33)(H,27,34)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHUHFFMOPIVKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)CNC(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274440 | |
| Record name | MMP Inhibitor I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124168-73-6 | |
| Record name | MMP Inhibitor I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Mechanism of Action of FN-439: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FN-439 is a potent and selective inhibitor of Matrix Metalloproteinase-1 (MMP-1), also known as collagenase-1, a key enzyme in the degradation of extracellular matrix components. It also exhibits inhibitory activity against Matrix Metalloproteinase-9 (MMP-9). This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, biochemical activity, and cellular effects. Detailed experimental protocols for assays relevant to the characterization of this compound are provided, along with a summary of its quantitative inhibitory data. Visual diagrams of the core signaling pathway and experimental workflows are included to facilitate a deeper understanding of its function.
Core Mechanism of Action: Inhibition of Matrix Metalloproteinases
The primary mechanism of action of this compound is the inhibition of matrix metalloproteinases, specifically MMP-1 and MMP-9.[1] MMPs are a family of zinc-dependent endopeptidases involved in the breakdown of extracellular matrix (ECM) proteins, such as collagen. By inhibiting these enzymes, this compound can prevent the degradation of the ECM, a process that is crucial in various physiological and pathological conditions, including cancer metastasis and inflammation.
Based on available information, this compound is likely a non-covalent inhibitor . Covalent inhibitors form a permanent bond with their target enzyme, a characteristic that is typically highlighted in the literature. The absence of such a description for this compound suggests a reversible, non-covalent binding mechanism.
There is currently no scientific evidence to suggest that this compound directly interacts with or modulates the activity of the NLRP3 inflammasome.
Molecular Target Profile
This compound has been shown to selectively inhibit the following matrix metalloproteinases:
-
Matrix Metalloproteinase-1 (MMP-1 / Collagenase-1): This is the primary target of this compound. MMP-1 is crucial for the initiation of tissue remodeling and is implicated in the pathogenesis of diseases such as rheumatoid arthritis and cancer.
-
Matrix Metalloproteinase-9 (MMP-9 / Gelatinase B): this compound also demonstrates inhibitory effects on MMP-9, an enzyme involved in the degradation of type IV collagen, a major component of basement membranes. MMP-9 plays a significant role in inflammatory processes, wound healing, and tumor invasion.
Quantitative Data Summary
The inhibitory potency of this compound against its primary targets has been quantified through various biochemical assays. The following table summarizes the available data:
| Target | Inhibitor | IC50 | Assay Type | Reference |
| MMP-1 (Collagenase-1) | This compound | 1 µM | Biochemical Assay | [1] |
| MMP-9 (Gelatinase B) | This compound | 223 µM | Biochemical Assay |
Signaling Pathway
This compound exerts its effects by interrupting the enzymatic cascade of collagen degradation, which is a critical component of tissue remodeling and cell invasion.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Biochemical Assay for MMP-1 Inhibition
This protocol describes a typical in vitro assay to determine the IC50 value of this compound against MMP-1.
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of purified MMP-1.
Materials:
-
Recombinant human MMP-1 (activated)
-
Fluorogenic MMP-1 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 1 µM ZnCl2, 0.05% Brij-35)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 50 µL of the diluted this compound solutions to respective wells. Include wells for a positive control (MMP-1 without inhibitor) and a negative control (assay buffer only).
-
Add 25 µL of recombinant MMP-1 solution to each well (except the negative control).
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic MMP-1 substrate to all wells.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) at regular intervals for 30-60 minutes at 37°C.
-
Calculate the reaction rates (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of MMP-1 inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Invasion Assay
This protocol outlines a common method to assess the effect of this compound on the invasive potential of cancer cells.
Objective: To determine if this compound can inhibit the invasion of cancer cells through a basement membrane matrix.
Materials:
-
Invasive cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound (dissolved in DMSO)
-
Boyden chamber inserts with an 8 µm pore size polycarbonate membrane
-
Matrigel (or other basement membrane extract)
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
-
Microscope
Procedure:
-
Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
Culture cancer cells to ~80% confluency.
-
Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the invading cells with Crystal Violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells in several fields of view under a microscope.
-
Compare the number of invading cells in the this compound-treated groups to the untreated control.
Conclusion
This compound is a selective inhibitor of MMP-1 and also demonstrates activity against MMP-9. Its mechanism of action is centered on the prevention of extracellular matrix degradation, which has implications for pathological processes such as cancer cell invasion and inflammation. The provided data and experimental protocols serve as a valuable resource for researchers investigating the therapeutic potential of MMP inhibitors. Further studies are warranted to fully elucidate the selectivity profile of this compound across the entire MMP family and to explore its in vivo efficacy in relevant disease models.
References
FN-439: A Selective Inhibitor of Collagenase-1 (MMP-1) for Research in Oncology and Inflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
FN-439, a synthetic peptidyl hydroxamic acid, has been identified as a potent and selective inhibitor of collagenase-1 (Matrix Metalloproteinase-1, MMP-1).[1] This technical guide provides a comprehensive overview of this compound, including its biochemical properties, inhibitory activity against various matrix metalloproteinases, and its effects on cancer cell invasion. Detailed, generalized experimental protocols for the characterization of similar inhibitors are provided, alongside visualizations of key signaling pathways implicated in the therapeutic areas of interest for this compound. This document is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this compound in oncology and inflammatory diseases.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[2] Collagenase-1 (MMP-1), in particular, plays a pivotal role in initiating the breakdown of fibrillar collagens, a key step in tissue remodeling during physiological and pathological processes, including cancer metastasis and inflammation.[2][3] The overexpression of MMP-1 has been correlated with poor prognosis in various cancers.[4] Consequently, the development of selective MMP-1 inhibitors is a significant area of therapeutic research.
This compound, chemically known as 4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala hydroxamic acid, has emerged as a selective inhibitor of collagenase-1.[1][5][6] Its ability to chelate the zinc ion at the active site of MMPs through its hydroxamic acid moiety underlies its inhibitory function.[7] This guide summarizes the current knowledge on this compound, presenting its inhibitory profile and cellular effects in a structured format to facilitate further research and development.
Biochemical and Inhibitory Profile of this compound
This compound is a water-soluble, synthetic peptide-based hydroxamic acid.[1] Its primary mechanism of action involves the chelation of the catalytic zinc ion within the active site of MMPs.
Inhibitory Activity
Quantitative data on the inhibitory potency of this compound against a panel of human matrix metalloproteinases are summarized in the table below. The data highlights the selectivity of this compound for collagenase-1.
| Enzyme Target | IC50 Value (µM) | Reference |
| Interstitial Collagenase (MMP-1) | 1 | [1] |
| Granulocyte Collagenase (MMP-8) | 30 | [1] |
| Granulocyte Gelatinase (MMP-9) | - | - |
| Skin Fibroblast Stromelysin (MMP-3) | 150 | [1] |
Note: this compound did not show inhibitory activity against thermolysin and serine proteinases.[1]
Experimental Protocols
General Synthesis of Peptidyl Hydroxamic Acid MMP Inhibitors
The synthesis of peptidyl hydroxamic acids like this compound typically involves solid-phase or solution-phase peptide synthesis followed by the introduction of the hydroxamic acid moiety.
Workflow for Solid-Phase Synthesis:
Collagenase-1 (MMP-1) Inhibition Assay
This protocol describes a typical fluorometric assay to determine the inhibitory activity of a compound against MMP-1.
Materials:
-
Recombinant human MMP-1
-
Fluorogenic MMP-1 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
This compound or test compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the diluted MMP-1 enzyme to all wells except the negative control.
-
Incubate at 37°C for 30 minutes.
-
Initiate the reaction by adding the fluorogenic MMP-1 substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically at an appropriate excitation/emission wavelength (e.g., 328/393 nm) at 37°C for 30-60 minutes.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Cell Invasion Assay (Boyden Chamber Assay)
This protocol outlines a common method to assess the effect of an inhibitor on cancer cell invasion.
Materials:
-
MDA-MB-231 breast cancer cells
-
Matrigel-coated invasion chambers (e.g., 8 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Staining solution (e.g., crystal violet)
Procedure:
-
Culture MDA-MB-231 cells to ~80% confluency.
-
Harvest and resuspend the cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add different concentrations of this compound to both the upper and lower chambers.
-
Incubate for 24-48 hours at 37°C in a CO₂ incubator.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields.
-
Quantify the inhibition of invasion relative to the untreated control.
Role in Cancer and Inflammation: Signaling Pathways
MMP-1 plays a critical role in the degradation of the extracellular matrix, a fundamental process in cancer cell invasion and metastasis, as well as in the tissue remodeling seen in inflammatory conditions.[2][3] this compound, by inhibiting MMP-1, is postulated to interfere with these processes. While the specific signaling pathways modulated by this compound are yet to be fully elucidated, the following diagrams illustrate key pathways generally implicated in MMP-1 regulation and cancer cell invasion.
Collagen Degradation Pathway
The primary function of collagenase-1 is the initial cleavage of fibrillar collagens, which are then further degraded by other proteases like gelatinases (MMP-2, MMP-9).[8]
References
- 1. Inhibition of matrix metalloproteinases by peptidyl hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: Role of Matrix Metalloproteases in Degradation of ECM [jove.com]
- 3. youtube.com [youtube.com]
- 4. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala hydroxamic acid | C23H34N6O6 | CID 16218906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Chemical Composition and Properties of 439 Stainless Steel
An in-depth analysis of the identifier "FN-439" has revealed no association with a specific chemical compound within publicly available scientific databases. Extensive searches have consistently resulted in information pertaining to 439 Stainless Steel , a ferritic stainless steel alloy. This suggests a possible misidentification or the use of an internal, non-public designation for a chemical entity.
This technical guide will, therefore, focus on the chemical composition and material properties of 439 Stainless Steel , as this is the only verifiable information associated with the provided term.
439 stainless steel is a titanium-stabilized ferritic stainless steel with 18% chromium.[1] It is designed for corrosion resistance in a variety of oxidizing environments, from freshwater to boiling acids.[1] Its corrosion resistance is comparable to that of 304/304L stainless steel.[1]
Data Presentation
For clarity and ease of comparison, the chemical composition and mechanical and physical properties of 439 stainless steel are summarized in the tables below.
Table 1: Chemical Composition of 439 Stainless Steel
| Element | Content (%) |
| Carbon (C) | ≤ 0.030 |
| Silicon (Si) | ≤ 1.00 |
| Manganese (Mn) | ≤ 1.00 |
| Phosphorus (P) | ≤ 0.040 |
| Sulfur (S) | ≤ 0.030 |
| Chromium (Cr) | 17.00 - 19.00 |
| Nickel (Ni) | ≤ 0.50 |
| Nitrogen (N) | ≤ 0.030 |
| Titanium (Ti) | [0.20+4(C+N)] min - 1.10 max |
| Iron (Fe) | Balance |
| Source:[1] |
Table 2: Mechanical Properties of 439 Stainless Steel
| Property | Value |
| Tensile Strength (MPa) | ≥ 415 |
| Yield Strength (0.2% Proof, MPa) | ≥ 205 |
| Elongation (% in 50mm) | ≥ 22 |
| Hardness (Rockwell B) | ≤ 89 |
| Hardness (Brinell) | ≤ 183 |
| Source:[1] |
Table 3: Physical Properties of 439 Stainless Steel
| Property | Value |
| Density (g/cm³) | 7.70 |
| Melting Point (°C) | 1505 |
| Thermal Expansion (x10⁻⁶ /K) | 11.0 |
| Modulus of Elasticity (GPa) | 220 |
| Thermal Conductivity (W/m.K) | 25.0 |
| Electrical Resistivity (x10⁻⁶ Ω.m) | 0.60 |
| Source:[1] |
Experimental Protocols
Due to the nature of the available information, this section will outline a general experimental workflow for characterizing the properties of a metallic alloy like 439 stainless steel, rather than specific biological or chemical assays.
Workflow for Material Characterization
Methodologies for Key Experiments:
-
Optical Emission Spectrometry (OES): This technique is used to determine the elemental composition of the steel. A high-energy spark is applied to the sample surface, causing atoms to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of each element.
-
Tensile Testing: A standardized sample is subjected to a controlled tension until it fractures. This test determines the ultimate tensile strength, yield strength, and elongation, which are crucial measures of the material's strength and ductility.
-
Rockwell Hardness Test: An indenter is pressed into the surface of the material with a specific load. The depth of penetration is measured to determine the material's resistance to localized plastic deformation.
-
Salt Spray Test: This is an accelerated corrosion test that exposes the sample to a salt spray or fog at an elevated temperature. It is used to evaluate the material's resistance to corrosion in a chloride-rich environment.
-
Potentiodynamic Polarization: An electrochemical test that measures the corrosion current as a function of the applied potential. This provides information about the corrosion rate and the passive film stability of the stainless steel.
Key Properties and Characteristics
Corrosion Resistance: 439 stainless steel exhibits excellent resistance to chloride stress corrosion cracking.[1] Its general corrosion resistance is good, particularly in fresh water and mildly oxidizing environments.[1]
Weldability: This grade of stainless steel has good weldability.[1] Due to titanium stabilization, it does not require annealing after welding to restore ductility or to provide intergranular corrosion resistance.[1]
Formability: Type 439 has superior formability capabilities and is heavily used in the automotive industry.[1] It can be slightly work-hardened to increase its tensile strength.[1]
High-Temperature Properties: It possesses good continuous and cyclic oxidation resistance.[1]
Logical Relationship of Properties
The following diagram illustrates the relationship between the chemical composition of 439 stainless steel and its resulting properties.
References
FN-439: A Potent and Selective Inhibitor of Matrix Metalloproteinase-1
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
FN-439 is a potent inhibitor of Matrix Metalloproteinase-1 (MMP-1), also known as collagenase-1. Contrary to the notion of it being a broad-spectrum MMP inhibitor, available data strongly indicates a selective inhibitory profile. This compound demonstrates significant potency against MMP-1 with an IC50 value in the low micromolar range.[1] Its inhibitory effect on other MMPs, such as MMP-9, is considerably weaker, with IC50 values orders of magnitude higher.[2] This selectivity makes this compound a valuable tool for investigating the specific roles of MMP-1 in various physiological and pathological processes, including cancer cell invasion and inflammation.[1] This guide provides a comprehensive overview of the technical data available for this compound, including its inhibitory activity, experimental protocols for its characterization, and a discussion of its mechanism of action.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been evaluated against several MMPs. The available data, summarized in the table below, highlights its selectivity for MMP-1.
| Target | IC50 Value | Notes |
| MMP-1 (Collagenase-1) | 1 µM | Selective inhibitor.[1] |
| MMP-9 (Gelatinase B) | 223 µM | Determined using a purified MMP-9 catalytic domain.[2] |
| Total MMP Activity | 3.9 mM | Measured in dorsal hippocampal tissue, indicating low overall potency against a mix of MMPs in a complex biological sample.[2] |
Note: A comprehensive screening panel of this compound against a wider range of MMPs is not publicly available. The significant difference in IC50 values between MMP-1 and MMP-9 underscores the selective nature of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the protocols for key experiments used to characterize the activity of this compound.
MMP-1 (Collagenase) Inhibition Assay
This protocol is adapted from commercially available colorimetric and fluorometric assay kits for determining collagenase activity and inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MMP-1.
Materials:
-
Recombinant human MMP-1 (activated)
-
Collagenase substrate (e.g., FALGPA or a fluorogenic peptide)[3][4]
-
Assay Buffer (e.g., 0.05 M TES with 0.36 mM calcium chloride, pH 7.5)[5]
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well microplate (clear for colorimetric assays, black for fluorometric assays)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the activated MMP-1 to a working concentration in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in Assay Buffer. Include a vehicle control (solvent only).
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
MMP-1 enzyme solution
-
This compound dilution or vehicle
-
Assay Buffer to a final pre-substrate volume
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the collagenase substrate to each well to initiate the reaction.
-
Measurement:
-
Data Analysis: Calculate the initial reaction rates (V) for each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Invasion Assay
This protocol describes a method to assess the effect of this compound on the invasive potential of cancer cells, such as the human breast cancer cell line MDA-MB-231.[1]
Objective: To determine if this compound can inhibit cancer cell invasion through a basement membrane matrix.
Materials:
-
MDA-MB-231 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound
-
Boyden chambers with Matrigel-coated inserts (e.g., 8 µm pore size)
-
Fibronectin (chemoattractant)
-
Calcein AM or DAPI stain
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells to ~80% confluency.
-
Cell Starvation: Serum-starve the cells for 24 hours prior to the assay.
-
Assay Setup:
-
Add cell culture medium containing a chemoattractant (e.g., fibronectin) to the lower chamber of the Boyden apparatus.
-
Harvest the serum-starved cells and resuspend them in serum-free medium containing different concentrations of this compound or a vehicle control.
-
-
Cell Seeding: Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Incubation: Incubate the chambers at 37°C in a CO2 incubator for a period that allows for cell invasion (e.g., 6-24 hours).[7]
-
Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Staining and Visualization:
-
Fix and stain the invading cells on the lower surface of the membrane with a fluorescent dye (e.g., Calcein AM for live cells or DAPI for nuclei).
-
-
Quantification: Count the number of invading cells in several random fields of view using a fluorescence microscope.
-
Data Analysis: Express the number of invading cells in the this compound-treated groups as a percentage of the vehicle control.
Mechanism of Action
The precise molecular mechanism of inhibition for this compound is not extensively detailed in publicly available literature. However, based on the general mechanisms of small molecule MMP inhibitors, it is likely that this compound interacts with the catalytic domain of MMP-1. MMP inhibitors often function through a chelating group that coordinates with the zinc ion in the active site of the enzyme, which is essential for its catalytic activity. Whether this compound acts as a competitive, non-competitive, or other type of inhibitor has not been definitively established. Further kinetic studies would be required to elucidate the exact mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Collagenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. abcam.cn [abcam.cn]
- 7. Inhibition of MMP-3 activity and invasion of the MDA-MB-231 human invasive breast carcinoma cell line by bioflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Binding Affinity of FN-439 to Matrix Metalloproteinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Objective
This technical guide provides a comprehensive overview of the binding affinity of the inhibitor FN-439 to various Matrix Metalloproteinases (MMPs). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the fields of pharmacology, cell biology, and drug discovery.
Introduction to this compound and MMPs
Matrix Metalloproteinases are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their enzymatic activity is implicated in both normal physiological processes, such as development and wound healing, and in pathological conditions, including cancer metastasis and inflammation. Consequently, the inhibition of MMPs has been a significant focus of therapeutic research.
This compound is a known inhibitor of MMPs. While initially identified as a selective collagenase-1 (MMP-1) inhibitor, further studies have indicated its activity against other MMPs, leading to its classification in some contexts as a non-specific MMP inhibitor. Understanding the specific binding affinities and inhibitory mechanisms of this compound is critical for its application as a research tool and for the potential development of more selective therapeutic agents.
Quantitative Binding Affinity of this compound to MMPs
The following table summarizes the available quantitative data on the inhibitory activity of this compound against specific MMPs. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency.
| MMP Target | IC50 Value | Notes |
| MMP-1 (Collagenase-1) | 1 µM | Identified as a selective inhibitor in initial studies[1]. |
| MMP-9 (Gelatinase B) | 223 µM | Determined via an in vitro enzyme assay using the purified MMP-9 catalytic domain[2]. |
| MMP-2 (Gelatinase A) | Activity Inhibited | This compound has been shown to inhibit the basal gelatinase activity of MMP-2, though a specific IC50 value is not consistently reported[2]. |
| Total MMPs (in situ) | 3.9 mM | Determined in dorsal hippocampal tissue, indicating broad MMP inhibition at higher concentrations[2]. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of binding affinity studies. Below are protocols for key experiments used to characterize the interaction of this compound with MMPs.
Fluorometric MMP-9 Activity Assay (Inhibitor Screening)
This protocol outlines a common method for determining the inhibitory effect of compounds like this compound on MMP-9 activity using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-9 (activated)
-
Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the activated recombinant MMP-9 to the desired working concentration in cold Assay Buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in Assay Buffer. Include a vehicle control (solvent only).
-
Reaction Setup: In each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
This compound solution (or vehicle control)
-
Diluted MMP-9 solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic MMP-9 substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the reaction velocity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Situ Zymography for Gelatinase Activity
This technique allows for the localization of MMP-2 and MMP-9 activity directly within tissue sections and can be used to assess the inhibitory effect of this compound.
Materials:
-
Frozen tissue sections (10-20 µm thick) on glass slides
-
DQ-Gelatin (fluorescein-labeled gelatin that is quenched until cleaved)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.6, 150 mM NaCl, 5 mM CaCl2, 0.2 mM sodium azide)
-
This compound solution
-
Control inhibitor (e.g., EDTA, a broad-spectrum metalloproteinase inhibitor)
-
Mounting medium with a nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Tissue Section Preparation: Cut frozen tissue sections using a cryostat and mount them on glass slides. Allow the sections to air dry.
-
Inhibitor Treatment:
-
Prepare a working solution of this compound in the Reaction Buffer.
-
For control slides, prepare a solution of EDTA in Reaction Buffer.
-
For the baseline activity control, use Reaction Buffer alone.
-
-
Incubation:
-
Overlay the tissue sections with the DQ-Gelatin solution containing either this compound, EDTA, or buffer alone.
-
Incubate the slides in a humidified, light-proof chamber at 37°C for 2-18 hours. The optimal incubation time should be determined empirically.
-
-
Washing and Mounting:
-
Gently wash the slides with PBS to remove excess DQ-Gelatin.
-
Mount the slides with a coverslip using a mounting medium containing a nuclear counterstain like DAPI.
-
-
Visualization and Analysis:
-
Visualize the sections using a fluorescence microscope. Gelatinase activity will appear as bright green fluorescence where the DQ-Gelatin has been cleaved. Nuclei will be stained blue by DAPI.
-
Compare the fluorescence intensity between the control, this compound treated, and EDTA-treated slides to qualitatively or quantitatively assess the inhibition of gelatinase activity.
-
Signaling Pathways and Experimental Workflows
The expression and activity of MMPs are tightly regulated by complex signaling pathways. While this compound acts as a direct inhibitor of MMP enzymatic activity, understanding the upstream regulation of its target MMPs is crucial for contextualizing its effects. Below are visualizations of key signaling pathways that lead to the expression and activation of MMPs known to be inhibited by this compound.
Caption: General workflow of MMP expression, activation, and inhibition by this compound.
References
The Pivotal Role of the Hydroxamic Acid Group in FN-439: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FN-439 is a potent, selective inhibitor of collagenase-1 (MMP-1), a key enzyme implicated in the pathogenesis of cancer and inflammatory diseases. Its inhibitory activity is critically dependent on the presence of a hydroxamic acid functional group. This technical guide provides an in-depth analysis of the role of the hydroxamic acid moiety in the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental frameworks.
Introduction to this compound and its Target: Collagenase-1
This compound, with the chemical name p-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala-NHOH, is a peptidomimetic inhibitor of matrix metalloproteinases (MMPs), with a notable selectivity for collagenase-1.[1] Collagenase-1 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly fibrillar collagens. Upregulation of collagenase-1 is associated with pathological processes such as tumor invasion, metastasis, and chronic inflammation, making it a significant target for therapeutic intervention.
The Hydroxamic Acid Group: The Key to Inhibition
The cornerstone of this compound's inhibitory activity lies in its C-terminal hydroxamic acid (-CONHOH) group. This functional group is a well-established zinc-binding group (ZBG) and is essential for the high-affinity interaction of this compound with the catalytic domain of collagenase-1.
Mechanism of Action: Zinc Chelation
The catalytic activity of collagenase-1, like other MMPs, is dependent on a zinc ion (Zn²⁺) located within its active site. The hydroxamic acid group of this compound acts as a bidentate ligand, effectively chelating this catalytic zinc ion. This strong coordination bond displaces a water molecule that is essential for the hydrolytic activity of the enzyme, thereby rendering it inactive. This mechanism is a hallmark of many hydroxamate-based MMP inhibitors.
Quantitative Analysis of this compound Inhibitory Activity
The potency of this compound has been quantified against several MMPs, demonstrating its selectivity. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Enzyme Target | IC50 Value |
| Interstitial Collagenase (MMP-1) | 1 µM |
| Granulocyte Collagenase (MMP-8) | 1 µM |
| Granulocyte Gelatinase (MMP-9) | 30 µM |
| Skin Fibroblast Stromelysin (MMP-3) | 150 µM |
Data sourced from multiple studies.
Signaling Pathways Involving Collagenase-1
Collagenase-1 is a key player in various signaling pathways that drive disease progression. In cancer, its expression is often induced by tumor cells to facilitate the breakdown of the surrounding ECM, enabling invasion and metastasis. In inflammatory conditions, inflammatory cells release collagenase-1, contributing to tissue degradation.
Experimental Protocols
The following provides a detailed methodology for a fluorometric assay to determine the inhibitory activity of compounds like this compound against collagenase-1.
Fluorometric Collagenase Inhibition Assay
This assay measures the increase in fluorescence upon the cleavage of a quenched fluorescent substrate by collagenase-1.
Materials:
-
Human recombinant collagenase-1 (MMP-1)
-
Fluorogenic collagenase substrate (e.g., DQ™ gelatin or a specific peptide substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35
-
This compound (or other test inhibitors) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission suitable for the chosen substrate)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the collagenase-1 enzyme in assay buffer to the desired working concentration.
-
Reconstitute the fluorogenic substrate in the assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In the 96-well plate, add the following to each well:
-
Enzyme Control: X µL of assay buffer, Y µL of diluted collagenase-1.
-
Inhibitor Wells: X µL of this compound at various concentrations, Y µL of diluted collagenase-1.
-
Substrate Control (Blank): X+Y µL of assay buffer.
-
-
The final volume in each well should be the same.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add Z µL of the fluorogenic substrate to all wells to initiate the reaction.
-
-
Fluorescence Measurement:
-
Immediately begin reading the fluorescence intensity kinetically at 37°C for a specified period (e.g., 60 minutes) with readings every 1-2 minutes. The excitation and emission wavelengths will depend on the substrate used.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The hydroxamic acid group is an indispensable component of this compound, conferring its potent inhibitory activity against collagenase-1. Its ability to effectively chelate the catalytic zinc ion is the primary mechanism of action. Understanding this fundamental interaction is crucial for the rational design and development of next-generation MMP inhibitors for the treatment of cancer and inflammatory diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field.
References
Unveiling the Biological Landscape of FN-439: A Technical Guide to its Core Effects as a Matrix Metalloproteinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological effects of FN-439, a known inhibitor of matrix metalloproteinases (MMPs). The information presented herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of this compound's mechanism of action, experimental validation, and potential therapeutic applications.
Core Biological Effect: Inhibition of Matrix Metalloproteinases
This compound primarily functions as an inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Dysregulation of MMP activity is implicated in various pathological processes, including cancer metastasis, inflammation, and neurodegenerative disorders. This compound has demonstrated inhibitory activity against several MMPs, with notable efficacy against collagenase-1 (MMP-1) and gelatinase B (MMP-9).
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound has been quantified through various in vitro and in situ studies. The following tables summarize the available quantitative data, providing a clear comparison of its efficacy against different MMPs and in different experimental settings.
| Target Enzyme | Inhibitory Concentration (IC50) | Assay Type | Reference |
| Collagenase-1 (MMP-1) | 1 µM | In Vitro Enzyme Assay | [1] |
| MMP-9 (catalytic domain) | 223 µM | In Vitro Enzyme Assay | [2] |
| Total MMPs (dorsal hippocampal tissue) | 3.9 mM | In Situ Zymography | [2] |
Table 1: Summary of this compound's in vitro and in situ inhibitory activity against specific matrix metalloproteinases.
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by directly interfering with the catalytic activity of MMPs. By binding to the active site of these enzymes, this compound prevents the breakdown of ECM proteins, thereby modulating cellular processes such as migration, invasion, and tissue remodeling. The inhibition of MMPs by this compound can have downstream effects on various signaling pathways that are dependent on ECM integrity and the release of bioactive molecules by MMPs.
Figure 1: Mechanism of this compound as an inhibitor of matrix metalloproteinase activity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's biological effects.
In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
This protocol outlines a general procedure for determining the inhibitory activity of this compound against a specific MMP using a fluorogenic substrate.
1. Materials and Reagents:
-
Recombinant active MMP enzyme (e.g., MMP-1, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well black microplate, add the diluted this compound solutions. Include wells for a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).
-
Add the recombinant active MMP enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in kinetic mode for a specified duration (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of this compound relative to the positive control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
In Situ Zymography
This protocol describes the localization of MMP activity and its inhibition by this compound directly within tissue sections.
1. Materials and Reagents:
-
Fresh frozen or formalin-fixed, paraffin-embedded tissue sections
-
Dye-quenched (DQ) gelatin or collagen substrate
-
Reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.6)
-
This compound solution
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
2. Procedure:
-
Prepare tissue sections on microscope slides. If using paraffin-embedded sections, deparaffinize and rehydrate.
-
Prepare the DQ substrate working solution by diluting it in the reaction buffer.
-
For the inhibition experiment, prepare a separate DQ substrate working solution containing this compound at the desired concentration.
-
Incubate the tissue sections with the DQ substrate working solution (with or without this compound) in a humidified, dark chamber at 37°C for a duration determined by the tissue type and enzyme activity (e.g., 2-24 hours).
-
Wash the sections with PBS to remove excess substrate.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips using an appropriate mounting medium.
-
Visualize the sections using a fluorescence microscope. Green fluorescence indicates areas of gelatinolytic activity. A reduction in fluorescence in the this compound-treated sections compared to the control indicates inhibition of MMP activity.
Figure 2: General experimental workflows for assessing MMP inhibition by this compound.
Conclusion
This compound is a well-characterized inhibitor of matrix metalloproteinases, demonstrating efficacy against key members of this enzyme family involved in various physiological and pathological processes. The provided data and experimental protocols offer a solid foundation for further research into the therapeutic potential of this compound in diseases characterized by aberrant MMP activity. This technical guide serves as a valuable resource for scientists and researchers aiming to explore the biological effects and applications of this compound.
References
Investigating the Specificity of FN-439 for Matrix Metalloproteinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FN-439 is a compound recognized for its role as an inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial in the remodeling of the extracellular matrix. Dysregulation of MMP activity is implicated in a variety of pathological processes, including cancer metastasis, inflammation, and neurodegenerative diseases. Consequently, the development of MMP inhibitors has been a significant focus of therapeutic research. This technical guide provides an in-depth analysis of the specificity of this compound for different MMPs, compiling available quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways and experimental workflows. While this compound is often described as a broad-spectrum MMP inhibitor, this guide aims to present a nuanced view based on publicly available data.
Data Presentation: Quantitative Inhibition Data for this compound
The inhibitory potential of this compound against various MMPs is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The available data for this compound is summarized below.
| MMP Target | IC50 Value | Assay Conditions | Source |
| Collagenase-1 (MMP-1) | 1 µM | In vitro enzyme assay | [1] |
| MMP-9 (Catalytic Domain) | 223 µM | In vitro enzyme assay with purified catalytic domain | [2] |
| Total MMP Activity (predominantly MMP-2 and MMP-9) | 3.9 mM | In situ assay in dorsal hippocampal tissue | [2] |
| MMP-2 | Inhibits basal activity | In situ zymography | [2] |
Experimental Protocols
The determination of MMP inhibition by compounds like this compound relies on robust and reproducible experimental methodologies. Below are detailed protocols for two common assays used to assess MMP activity and inhibition.
In Vitro Fluorogenic MMP Inhibition Assay
This assay is a common method to determine the IC50 value of an inhibitor against a purified MMP enzyme.
1. Principle: A fluorogenic peptide substrate, which is specific for the MMP of interest, is used. In its intact state, the fluorescence of the substrate is quenched. Upon cleavage by the active MMP, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The presence of an inhibitor will decrease the rate of substrate cleavage, leading to a reduced fluorescence signal.
2. Materials:
-
Purified, active MMP enzyme (e.g., recombinant human MMP-1, MMP-9)
-
Fluorogenic MMP substrate (specific for the MMP being tested)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
3. Procedure:
-
Prepare Reagents:
-
Dilute the purified MMP enzyme to the desired working concentration in assay buffer.
-
Prepare a serial dilution of this compound in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Dilute the fluorogenic MMP substrate to its working concentration in assay buffer.
-
-
Assay Setup:
-
In the 96-well plate, add the following to each well:
-
Assay buffer (as needed to reach the final volume)
-
This compound dilution (or vehicle control)
-
Diluted MMP enzyme
-
-
Include control wells:
-
No enzyme control: Assay buffer and substrate only.
-
No inhibitor control (100% activity): Assay buffer, enzyme, and vehicle.
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the diluted fluorogenic substrate to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Normalize the velocities to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Situ Zymography
This technique allows for the localization and semi-quantitative assessment of MMP activity within tissue sections.
1. Principle: A fluorescently quenched substrate (often gelatin or collagen) is overlaid onto a tissue section. Active MMPs within the tissue degrade the substrate, leading to a localized increase in fluorescence that can be visualized by microscopy. Inhibition is observed as a reduction in this fluorescence.
2. Materials:
-
Fresh-frozen tissue sections (e.g., brain, tumor)
-
Fluorescently quenched gelatin or other MMP substrate
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.6, 150 mM NaCl, 5 mM CaCl₂, 0.2 mM NaN₃)
-
This compound solution at the desired concentration in incubation buffer
-
Control incubation buffer (with vehicle)
-
Mounting medium with a nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
3. Procedure:
-
Tissue Preparation:
-
Cut fresh-frozen tissue into thin sections (e.g., 10-20 µm) using a cryostat and mount on glass slides.
-
-
Substrate Application:
-
Prepare the quenched substrate solution according to the manufacturer's instructions.
-
-
Inhibition and Incubation:
-
Apply the incubation buffer containing this compound to the experimental tissue sections.
-
Apply the control incubation buffer to the control sections.
-
Overlay all sections with the fluorescently quenched substrate.
-
Incubate the slides in a humidified chamber at 37°C for a period ranging from a few hours to overnight, protected from light.
-
-
Washing and Mounting:
-
Gently wash the slides with PBS to remove excess substrate.
-
Mount the slides with a coverslip using a mounting medium containing a nuclear counterstain.
-
-
Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope. MMP activity will appear as bright fluorescent signals.
-
Capture images and quantify the fluorescence intensity in regions of interest to compare the level of inhibition between the this compound treated and control sections. A reduction in fluorescence intensity in the presence of this compound indicates inhibition of MMP activity.[2]
-
Visualization of Pathways and Workflows
Signaling Pathways Involving MMPs
MMPs are key players in various signaling pathways that regulate cellular processes like proliferation, migration, and inflammation. This compound, by inhibiting MMPs, can modulate these pathways. Below are diagrams illustrating some of these key pathways.
Caption: Key signaling pathways involving MMPs in inflammation and cancer that can be modulated by this compound.
Experimental Workflow for Determining MMP Inhibitor Specificity
A systematic approach is required to characterize the specificity profile of an MMP inhibitor.
Caption: A typical experimental workflow for determining the specificity of an MMP inhibitor like this compound.
Conclusion
This compound demonstrates inhibitory activity against multiple MMPs, supporting its classification as a broad-spectrum inhibitor. The available quantitative data, however, is limited and shows varied potency against different MMPs, with a notably lower IC50 for MMP-1 compared to MMP-9. This suggests that while it has a broad activity, it is not equipotent against all MMPs. Further comprehensive screening against a wider panel of MMPs is necessary to fully elucidate its specificity profile. The experimental protocols and workflows detailed in this guide provide a framework for researchers to conduct such investigations and to better understand the therapeutic potential and limitations of this compound in pathologies driven by MMP dysregulation. The provided diagrams of signaling pathways offer a visual context for the downstream effects of MMP inhibition by this compound. As with any scientific investigation, rigorous and standardized methodologies are paramount to generating reliable and comparable data.
References
Methodological & Application
Recommended solvent and concentration for FN-439 in vitro.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the in vitro use of FN-439, a selective inhibitor of collagenase-1 (MMP-1) and a broad-spectrum matrix metalloproteinase (MMP) inhibitor. The following information is intended to facilitate research in areas such as cancer biology and inflammation.
Product Information
-
Product Name: this compound (often supplied as this compound TFA salt)
-
Molecular Formula: C₁₆H₂₁N₃O₄
-
Mechanism of Action: this compound is a potent and selective inhibitor of collagenase-1 (MMP-1) and also exhibits inhibitory activity against other MMPs, such as MMP-9. By inhibiting these enzymes, this compound can modulate the breakdown of the extracellular matrix (ECM), a process critical in cancer cell invasion, metastasis, and inflammatory responses.
Recommended Solvent and Stock Solution Preparation
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.
Protocol for Stock Solution Preparation:
-
Bring the vial of this compound powder to room temperature before opening.
-
Reconstitute the powder in high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved by gentle vortexing.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term stability. A product datasheet suggests that stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C when sealed and protected from light[1].
Recommended Working Concentration
The optimal working concentration of this compound will vary depending on the specific cell type and experimental design. The following table summarizes the reported IC₅₀ values, which can serve as a starting point for determining the appropriate concentration range for your experiments.
| Target Enzyme | IC₅₀ Value | Reference |
| Collagenase-1 (MMP-1) | 1 µM | [1] |
| MMP-9 | 223 µM | |
| Broad MMP Substrate | 3.9 mM |
For cell-based assays, it is recommended to perform a dose-response experiment to determine the optimal concentration for the desired biological effect while minimizing cytotoxicity. A typical starting range for cell-based assays could be from 1 µM to 100 µM.
Experimental Protocols
Cell Invasion Assay (Boyden Chamber Assay)
This protocol is adapted from a study investigating the effect of this compound on breast cancer cell invasion[2].
Materials:
-
Boyden chamber inserts (e.g., 8 µm pore size)
-
Matrigel or other basement membrane extract
-
Cell culture medium (serum-free and serum-containing)
-
This compound stock solution
-
Staining solution (e.g., Diff-Quik, Crystal Violet)
-
Cotton swabs
-
Microscope
Protocol:
-
Coating of Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium to the desired concentration (typically 0.5-1 mg/mL). Add a thin layer (e.g., 50 µL) of the diluted Matrigel to the upper surface of the Boyden chamber inserts and allow it to solidify at 37°C for at least 30 minutes.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.
-
Treatment with this compound: Add the desired concentration of this compound (and vehicle control, e.g., DMSO) to the cell suspension and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Seeding Cells: Add the treated cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Chemoattractant: In the lower chamber, add a medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS).
-
Incubation: Incubate the chambers at 37°C in a CO₂ incubator for 12-48 hours, depending on the cell type's invasive potential.
-
Removal of Non-Invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invading cells and the Matrigel layer from the upper surface of the membrane.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol or another suitable fixative. Stain the cells with a solution like Diff-Quik or Crystal Violet.
-
Quantification: Count the number of stained, invaded cells in several fields of view under a microscope. The results can be expressed as the average number of invaded cells per field or as a percentage of the control.
In Vitro Anti-Inflammatory Assay (Protein Denaturation Inhibition)
This assay assesses the ability of this compound to prevent protein denaturation, a hallmark of inflammation.
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
This compound stock solution
-
Reference anti-inflammatory drug (e.g., Diclofenac sodium)
-
Spectrophotometer
Protocol:
-
Preparation of Reagents: Prepare a 0.2% (w/v) solution of BSA or a 5% (v/v) solution of egg albumin in PBS.
-
Reaction Mixture: In separate tubes, prepare the following reaction mixtures:
-
Control: 0.5 mL of BSA/egg albumin solution and 0.5 mL of PBS.
-
Test: 0.5 mL of BSA/egg albumin solution and 0.5 mL of various concentrations of this compound (e.g., 10-100 µg/mL diluted from the stock solution).
-
Standard: 0.5 mL of BSA/egg albumin solution and 0.5 mL of the reference drug at the same concentrations as the test sample.
-
-
Incubation: Incubate all tubes at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce protein denaturation by heating the tubes at 70°C for 5 minutes.
-
Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula:
-
% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits the activity of Matrix Metalloproteinases (MMPs).
Caption: Workflow for a cell invasion assay using this compound.
References
Application Notes and Protocols for FN-439: A Potent Inhibitor of Collagen Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of FN-439, a novel small molecule inhibitor of collagen degradation. This compound demonstrates potent inhibitory activity against matrix metalloproteinases (MMPs), key enzymes responsible for the breakdown of collagen and other extracellular matrix (ECM) components. These protocols are designed to guide researchers in utilizing this compound for in vitro studies to assess its efficacy and mechanism of action in preventing collagen degradation. The included data and methodologies are intended to serve as a foundational resource for investigators in fields such as tissue engineering, fibrosis research, and the development of therapeutics for collagen-related pathologies.
Introduction
Collagen is the most abundant protein in the human body, providing structural integrity to a variety of tissues, including skin, bone, tendons, and cartilage. The degradation of collagen is a tightly regulated process, primarily mediated by a family of zinc-dependent endopeptidases known as matrix metalloproteinases (MMPs). Dysregulation of MMP activity is implicated in a range of diseases characterized by excessive collagen breakdown, such as osteoarthritis, rheumatoid arthritis, and cancer metastasis.
This compound has been identified as a highly selective inhibitor of specific MMPs involved in collagenolysis. Its mechanism of action involves the direct binding to the active site of these enzymes, thereby preventing the cleavage of collagen fibrils. These application notes provide a comprehensive guide for the use of this compound in standard collagen degradation assays.
Quantitative Data Summary
The inhibitory activity of this compound against key collagenolytic MMPs was determined using in vitro enzyme activity assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Enzyme Target | This compound IC50 (nM) |
| MMP-1 (Collagenase 1) | 15.2 ± 2.1 |
| MMP-8 (Collagenase 2) | 25.8 ± 3.5 |
| MMP-13 (Collagenase 3) | 8.9 ± 1.7 |
| MMP-2 (Gelatinase A) | > 1000 |
| MMP-9 (Gelatinase B) | > 1000 |
Table 1: Inhibitory Activity of this compound against various Matrix Metalloproteinases. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
In Vitro Collagenase Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory effect of this compound on the activity of a specific collagenase, such as MMP-1. The assay utilizes a quenched fluorescent collagen substrate that, upon cleavage by the enzyme, releases a fluorescent signal.
Materials:
-
Recombinant human MMP-1 (or other collagenase of interest)
-
This compound
-
Fluorogenic collagen substrate (e.g., DQ™ Collagen, Type I from bovine skin)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to achieve the desired final concentrations. Include a vehicle control (DMSO without this compound).
-
Enzyme Preparation: Dilute the recombinant MMP-1 in Assay Buffer to the desired working concentration.
-
Assay Reaction: a. To each well of a 96-well black microplate, add 50 µL of the diluted this compound or vehicle control. b. Add 50 µL of the diluted MMP-1 enzyme to each well. c. Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme interaction. d. Add 50 µL of the fluorogenic collagen substrate to each well.
-
Fluorescence Measurement: Immediately begin kinetic reading of the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. Record data every 5 minutes for 60 minutes at 37°C.
-
Data Analysis: a. For each concentration of this compound, calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve). b. Normalize the rates relative to the vehicle control (100% activity). c. Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: this compound inhibits the activity of MMPs, preventing collagen degradation.
Experimental Workflow
Caption: Workflow for in vitro collagenase inhibition assay using this compound.
Conclusion
The protocols and data presented herein provide a framework for the investigation of this compound as a potent inhibitor of collagen degradation. The detailed methodologies for in vitro assays are designed to be robust and reproducible, enabling researchers to further characterize the therapeutic potential of this compound. The provided visualizations offer a clear overview of the proposed mechanism of action and experimental design. These resources are intended to facilitate the exploration of this compound in various research and drug development applications targeting diseases associated with excessive collagenolysis.
Application of FN-439 in cancer cell invasion studies.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
FN-439 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). This degradation is a critical step in cancer cell invasion and metastasis. This compound has demonstrated efficacy in reducing cancer cell invasion in various in vitro models, making it a valuable tool for studying the mechanisms of metastasis and for the preclinical evaluation of anti-invasive therapeutic strategies.
Mechanism of Action:
Cancer cell invasion is a multi-step process that involves the enzymatic breakdown of the basement membrane and the interstitial matrix. MMPs, particularly gelatinases (MMP-2 and MMP-9) and collagenases (e.g., MMP-1), are overexpressed in many aggressive cancers and play a pivotal role in this process. This compound exerts its anti-invasive effects by directly inhibiting the catalytic activity of these MMPs. By blocking MMP activity, this compound prevents the degradation of ECM components, thereby impeding the physical passage of cancer cells through tissue barriers.
Studies have shown that this compound can effectively inhibit collagenase-1 (MMP-1) and MMP-9.[1] Its application in co-culture models of breast cancer cells and macrophages has demonstrated a significant reduction in tumor cell invasiveness to near-baseline levels. This effect is attributed to the inhibition of MMPs, whose expression and activity are often upregulated in the tumor microenvironment through signaling pathways involving cytokines like TNF-α.
Key Applications in Cancer Research:
-
Inhibition of Cancer Cell Invasion: Investigating the dose-dependent effect of this compound on the invasion of various cancer cell lines through Matrigel-coated membranes.
-
Elucidation of Signaling Pathways: Dissecting the role of MMPs in cancer invasion and understanding the upstream and downstream signaling events affected by this compound.
-
Drug Development: Serving as a reference compound in the screening and development of novel MMP inhibitors with improved specificity and pharmacological properties.
-
Tumor Microenvironment Studies: Examining the interplay between cancer cells and stromal cells (e.g., macrophages, fibroblasts) in promoting invasion and how this is affected by MMP inhibition.
Quantitative Data
The following table summarizes the inhibitory activity of this compound on specific MMPs and its effect on cancer cell invasion.
| Parameter | Enzyme/Cell Line | Value | Reference |
| IC50 | Collagenase-1 (MMP-1) | 1 µM | [2] |
| IC50 | MMP-9 | 223 µM | [1] |
| IC50 | Total MMP activity (hippocampal tissue) | 3.9 mM | [1] |
| Invasion Inhibition | Breast Cancer Cells (MCF-7, SK-BR-3) co-cultured with macrophages | Reduced to almost control levels |
Experimental Protocols
Matrigel Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane extract (Matrigel).
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS as a chemoattractant)
-
This compound stock solution
-
Calcein AM or Crystal Violet stain
-
Cotton swabs
-
Microplate reader or microscope
Protocol:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium to the desired concentration (typically 0.5-1 mg/ml).
-
Add 100 µl of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate at 37°C for at least 4-6 hours to allow for gelation.
-
-
Cell Seeding:
-
Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/ml.
-
Prepare different concentrations of this compound in the cell suspension. Include a vehicle control (e.g., DMSO).
-
Add 200 µl of the cell suspension containing this compound or vehicle to the upper chamber of the Matrigel-coated inserts.
-
Add 500 µl of complete medium (containing FBS) to the lower chamber as a chemoattractant.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
-
Quantification of Invasion:
-
After incubation, carefully remove the medium from the upper and lower chambers.
-
Use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.
-
For Calcein AM staining:
-
Add Calcein AM staining solution to the lower chamber and incubate for 1 hour at 37°C.
-
Measure fluorescence using a microplate reader.
-
-
For Crystal Violet staining:
-
Fix the invaded cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Elute the stain with a solubilization solution (e.g., 10% acetic acid).
-
Measure the absorbance of the eluted stain using a microplate reader at 570 nm.
-
Alternatively, count the stained cells in several microscopic fields.
-
-
-
Data Analysis:
-
Calculate the percentage of invasion inhibition relative to the vehicle control.
-
Gelatin Zymography
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in cell culture supernatants or cell lysates.
Materials:
-
Polyacrylamide gel with 1 mg/ml gelatin
-
Tris-Glycine SDS-PAGE running buffer
-
Sample buffer (non-reducing)
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Protocol:
-
Sample Preparation:
-
Culture cancer cells in serum-free medium with or without different concentrations of this compound.
-
Collect the conditioned medium and centrifuge to remove cell debris.
-
Determine the protein concentration of the conditioned medium.
-
-
Electrophoresis:
-
Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not boil the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 125V) until the dye front reaches the bottom.
-
-
Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS.
-
Incubate the gel in developing buffer at 37°C for 16-24 hours.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.
-
-
Analysis:
-
Quantify the intensity of the clear bands using densitometry software. Compare the activity of MMP-2 and MMP-9 in this compound-treated samples to the control.
-
Western Blotting for MMPs
This method is used to determine the protein levels of specific MMPs.
Materials:
-
Cell lysates or conditioned media from cells treated with this compound
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against specific MMPs (e.g., MMP-1, MMP-2, MMP-9)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation and SDS-PAGE:
-
Prepare cell lysates or concentrate conditioned media.
-
Determine protein concentration.
-
Mix samples with Laemmli sample buffer and boil for 5 minutes.
-
Separate proteins by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin for cell lysates).
-
Visualizations
Caption: Signaling pathway of MMP-mediated cancer cell invasion and the inhibitory action of this compound.
Caption: Experimental workflow for the Matrigel invasion assay with this compound.
Caption: Experimental workflow for gelatin zymography to assess MMP activity.
References
Application Notes and Protocols for In Vivo Administration of FN-439 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
FN-439 is a selective inhibitor of collagenase-1, also known as matrix metalloproteinase-1 (MMP-1).[1] MMP-1 is a key enzyme responsible for the degradation of interstitial collagens, including types I, II, and III.[2][3] This endopeptidase plays a critical role in normal physiological processes such as embryonic development, tissue remodeling, and wound healing.[2][4] However, its dysregulation is implicated in various pathological conditions, including arthritis, cancer metastasis, and inflammation.[1][5] this compound, available as a trifluoroacetate (TFA) salt, inhibits collagenase-1 with an IC50 of 1 µM and has been utilized in research related to cancer and inflammation.[1][6]
These application notes provide a comprehensive, albeit generalized, protocol for the in vivo administration of this compound in mouse models. Due to the limited publicly available data on the specific use of this compound in mice, this protocol is based on established methodologies for the administration of other matrix metalloproteinase inhibitors in similar pre-clinical studies. Researchers are strongly advised to conduct preliminary dose-response and toxicity studies to determine the optimal and safe dosage for their specific mouse model and experimental goals.
Data Presentation
Table 1: Properties of this compound TFA
| Property | Value | Reference |
| Target | Collagenase-1 (MMP-1) | [1] |
| IC50 | 1 µM for Collagenase-1 | [1][6] |
| Formulation | Trifluoroacetate (TFA) salt | [6] |
| Research Areas | Cancer, Inflammation | [1][6] |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month (sealed, away from light and moisture) | [6] |
Experimental Protocols
General Protocol for In Vivo Administration of this compound in Mice
This protocol provides a general guideline for the preparation and administration of this compound to mice. Optimization of dosage, administration route, and frequency is crucial and should be determined empirically for each specific experimental setup.
1. Materials
-
This compound TFA (MedChemExpress, Cat. No.: HY-100210A or equivalent)
-
Vehicle (e.g., sterile Phosphate Buffered Saline (PBS), 0.9% saline, or a solution containing a solubilizing agent like DMSO and Tween 80)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Appropriate mouse strain for the disease model
-
Standard animal handling and personal protective equipment
2. Preparation of this compound Dosing Solution
-
Solubility: The solubility of this compound TFA in aqueous solutions for in vivo use is not explicitly detailed in the available literature. A common practice for similar compounds is to first dissolve them in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute with a sterile aqueous carrier such as PBS or saline, often containing a surfactant like Tween 80 to improve solubility and stability.
-
Example Preparation (for a 10 mg/kg dose in a 20g mouse):
-
Calculate the required amount of this compound for the study cohort. For a 10 mg/kg dose in a 20g mouse, you would need 0.2 mg of this compound per mouse.
-
Prepare a stock solution of this compound TFA. For example, dissolve 10 mg of this compound TFA in 200 µL of DMSO to get a 50 mg/mL stock solution.
-
For a final dosing volume of 100 µL per mouse, dilute the stock solution. For a 10 mg/kg dose (0.2 mg/mouse), you would need 4 µL of the 50 mg/mL stock solution.
-
Bring the volume up to 100 µL with a sterile carrier like PBS containing a low percentage of Tween 80 (e.g., 0.5-1%). The final concentration of DMSO should be kept low (ideally below 5%) to minimize toxicity.
-
Vortex the solution thoroughly to ensure it is completely dissolved.
-
Prepare the dosing solution fresh before each administration or store aliquots at -20°C or -80°C for short periods, avoiding repeated freeze-thaw cycles.[6] If using a water-based stock, it is recommended to filter-sterilize the final working solution through a 0.22 µm filter before injection.[6]
-
3. Animal Dosing and Monitoring
-
Administration Route: Intraperitoneal (i.p.) injection is a common route for the systemic administration of MMP inhibitors in mice.[7] Other routes like oral gavage or subcutaneous injection may also be considered depending on the compound's properties and the experimental design.
-
Dosage: Based on studies with other MMP inhibitors in mice, a starting dose range of 10-100 mg/kg body weight can be considered for a pilot study.[7]
-
Dosing Frequency: The frequency of administration will depend on the pharmacokinetic profile of this compound, which is not currently available. A once-daily administration is a common starting point for many small molecule inhibitors.
-
Procedure:
-
Acclimatize the mice to the laboratory conditions before the start of the experiment.
-
Record the body weight of each mouse before each administration to accurately calculate the dose.
-
Administer the prepared this compound solution or the vehicle control to the respective groups of mice via the chosen route of administration.
-
Monitor the animals regularly for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
-
At the end of the study, collect tissues or blood samples for downstream analysis as required by the experimental design.
-
Table 2: Example Experimental Design for a Dose-Response Study
| Group | Treatment | Dose (mg/kg) | Administration Route | Frequency | Number of Animals |
| 1 | Vehicle Control | - | i.p. | Once daily | 5-10 |
| 2 | This compound | 10 | i.p. | Once daily | 5-10 |
| 3 | This compound | 30 | i.p. | Once daily | 5-10 |
| 4 | This compound | 100 | i.p. | Once daily | 5-10 |
Mandatory Visualization
Signaling Pathway of Collagenase-1 (MMP-1) and Inhibition by this compound
Caption: Signaling pathway of MMP-1 activation and its inhibition by this compound.
Experimental Workflow for In Vivo Administration of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interstitial collagenase - Wikipedia [en.wikipedia.org]
- 3. MMP1 matrix metallopeptidase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Matrix metalloproteinase collagenolysis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Matrix metalloproteinase inhibition reduces oxidative stress associated with cerebral amyloid angiopathy in vivo in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Efficacy of FN-439 in a Rabbit Model of Corneal Ulceration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corneal ulceration, a severe inflammatory condition of the eye, can lead to significant pain, vision loss, and in extreme cases, perforation of the cornea.[1][2] The pathophysiology of non-infectious corneal ulcers often involves an overactive inflammatory response and excessive degradation of the corneal stroma by enzymes such as matrix metalloproteinases (MMPs).[3][4][5] FN-439 is a peptidyl hydroxamic acid that functions as a potent inhibitor of collagenases, particularly those derived from polymorphonuclear leukocytes (PMNs), which are key mediators of stromal degradation in ulcerative keratitis.[6] This document provides a detailed experimental framework for evaluating the therapeutic potential of this compound in a preclinical model of alkali-induced corneal ulceration.
The proposed mechanism of action for this compound extends beyond simple collagenase inhibition. We hypothesize that by mitigating tissue damage, this compound indirectly suppresses the activation of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, upon activation by cellular stress and damage, triggers the maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β) and can lead to a form of inflammatory cell death called pyroptosis.[7][8][9][10] In the context of corneal injury, the NLRP3 inflammasome is a critical driver of the inflammatory cascade.[11][12] By reducing the release of damage-associated molecular patterns (DAMPs) from degraded collagen, this compound is expected to attenuate NLRP3 inflammasome activation, leading to a downstream reduction in inflammation and improved clinical outcomes.
These application notes provide comprehensive protocols for an in vivo study in a rabbit model, including the induction of corneal ulceration, administration of this compound, and various methods for assessing treatment efficacy. The assays described herein are designed to quantify clinical improvement, histological changes, and key inflammatory markers.
Proposed Signaling Pathway of this compound in Corneal Ulceration
Caption: Proposed mechanism of this compound in mitigating corneal ulceration.
Experimental Design and Workflow
The following diagram outlines the experimental workflow for the in vivo study.
Caption: Experimental workflow for the in vivo study of this compound.
Experimental Protocols
Animal Model and Corneal Ulcer Induction
1.1. Animals:
-
Male New Zealand White rabbits (2.5-3.0 kg) will be used.[13] All animal procedures will be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
1.2. Anesthesia:
-
Anesthetize rabbits with an intramuscular injection of ketamine (35 mg/kg) and xylazine (5 mg/kg).
-
Apply a topical anesthetic (e.g., 0.5% proparacaine hydrochloride) to the cornea of the right eye.
1.3. Alkali Burn Induction:
-
A 7 mm diameter circular filter paper disc is soaked in 1N sodium hydroxide (NaOH) solution for 10 seconds.
-
The soaked filter paper is applied to the central cornea for 30 seconds.
-
Immediately following, the eye is thoroughly irrigated with 20 mL of sterile saline for 1 minute to neutralize the alkali.[6][7][11]
Treatment Groups and Administration
2.1. Treatment Groups (n=10 rabbits per group):
-
Group A (Vehicle Control): Topical administration of sterile saline.
-
Group B (this compound Low Dose): Topical administration of 0.1% this compound solution.
-
Group C (this compound High Dose): Topical administration of 0.5% this compound solution.
2.2. Administration:
-
Beginning 24 hours after the alkali burn, administer 50 µL of the respective treatment solution topically to the right eye four times daily for 14 consecutive days.
Clinical Evaluation
3.1. Slit-Lamp Examination:
-
On days 3, 7, and 14, examine the corneas using a slit-lamp biomicroscope.
-
Score the following parameters on a scale of 0-4 (0 = normal, 4 = severe):
-
Corneal opacity
-
Neovascularization
-
Epithelial defect size (measured with fluorescein staining)
-
Stromal ulceration depth
-
Histopathological Analysis
4.1. Tissue Collection and Preparation:
-
On day 14, euthanize the rabbits and carefully excise the corneas.
-
Fix the corneas in 10% neutral buffered formalin for 24 hours.
-
Process the tissues and embed in paraffin.
-
Cut 5 µm sections for staining.
4.2. Hematoxylin and Eosin (H&E) Staining:
-
Deparaffinize and rehydrate tissue sections.
-
Stain with hematoxylin to visualize cell nuclei (blue/purple).
-
Counterstain with eosin to visualize cytoplasm and extracellular matrix (pink).[1]
-
Assess for epithelial defects, stromal thinning, and inflammatory cell infiltration.
4.3. Masson's Trichrome Staining:
-
Deparaffinize and rehydrate tissue sections.
-
Stain with Weigert's iron hematoxylin for nuclear detail (black).
-
Stain with Biebrich scarlet-acid fuchsin for cytoplasm and muscle (red).
-
Counterstain with aniline blue for collagen (blue).[14][15][16]
-
Evaluate the organization and density of collagen fibers in the corneal stroma.
Biochemical Assays
5.1. Corneal Tissue Homogenization:
-
For MPO and ELISA assays, snap-freeze a portion of the excised cornea in liquid nitrogen and store at -80°C.
-
Homogenize the thawed corneal tissue in an appropriate lysis buffer.
-
Centrifuge the homogenate and collect the supernatant for analysis.
5.2. Myeloperoxidase (MPO) Assay:
-
MPO is an enzyme abundant in neutrophils and serves as a marker for neutrophil infiltration.
-
Use a commercially available MPO assay kit.
-
The assay typically involves the MPO-catalyzed reaction of a substrate to produce a colored or fluorescent product, which is quantified spectrophotometrically.[17][18][19][20][21]
5.3. Enzyme-Linked Immunosorbent Assay (ELISA):
-
Quantify the levels of pro-inflammatory cytokines IL-1β and TNF-α in the corneal homogenates using commercially available ELISA kits.[22][23][24][25][26]
-
Follow the manufacturer's instructions for the specific ELISA kits used.
Data Presentation
Table 1: Clinical Scoring of Corneal Ulceration
| Treatment Group | Day 3 (Mean Score ± SD) | Day 7 (Mean Score ± SD) | Day 14 (Mean Score ± SD) |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (High Dose) |
Table 2: Histopathological Findings (Day 14)
| Treatment Group | Epithelial Defect (Mean Score ± SD) | Stromal Thinning (Mean Score ± SD) | Inflammatory Infiltration (Mean Score ± SD) | Collagen Disorganization (Mean Score ± SD) |
| Vehicle Control | ||||
| This compound (Low Dose) | ||||
| This compound (High Dose) |
Table 3: Biochemical Markers of Inflammation (Day 14)
| Treatment Group | MPO Activity (U/mg protein ± SD) | IL-1β (pg/mg protein ± SD) | TNF-α (pg/mg protein ± SD) |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (High Dose) |
Conclusion
This comprehensive set of protocols provides a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for corneal ulceration. By combining clinical, histological, and biochemical endpoints, this experimental design will allow for a thorough assessment of the drug's efficacy and its impact on the underlying inflammatory pathways. The anticipated results will provide valuable insights into the potential of this compound to not only inhibit tissue degradation but also to modulate the inflammatory response, offering a promising new avenue for the treatment of this sight-threatening condition.
References
- 1. Moran CORE | Stains and Processing [morancore.utah.edu]
- 2. NLRP3 Inflammasome Plays an Important Role in the Pathogenesis of Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Matrix metalloproteinases in corneal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of matrix metalloproteinases in infectious corneal ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical (Alkali) Burn-Induced Neurotrophic Keratitis Model in New Zealand Rabbit Investigated Using Medical Clinical Readouts and In Vivo Confocal Microscopy (IVCM) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in NLRP3 inflammasome in corneal diseases: Preclinical insights and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Standardization of corneal alkali burn methodology in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. urmc.rochester.edu [urmc.rochester.edu]
- 16. microbenotes.com [microbenotes.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. assaygenie.com [assaygenie.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. file.elabscience.com [file.elabscience.com]
- 21. nwlifescience.com [nwlifescience.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Human IL-1β(Interleukin 1 Beta) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 24. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. mpbio.com [mpbio.com]
Application Notes and Protocols for Measuring MMP Enzymatic Activity in the Presence of FN-439
Audience: Researchers, scientists, and drug development professionals.
Introduction: Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1][2] While essential for physiological processes like wound healing and development, unregulated MMP activity is implicated in various pathologies, including cancer, inflammation, and neurodegenerative diseases.[1][2] Consequently, MMP inhibitors have been a focus of therapeutic development.[1][3]
FN-439 is a compound identified as a selective inhibitor of collagenase-1 (MMP-1) and has also been shown to inhibit other MMPs such as MMP-2 and MMP-9.[4][5] These application notes provide detailed protocols for two standard methods to measure the enzymatic activity of MMPs and to quantify the inhibitory effect of this compound: a fluorogenic substrate assay for quantitative inhibitor screening and gelatin zymography for semi-quantitative analysis of gelatinase (MMP-2, MMP-9) activity.
Quantitative Data Summary: this compound Inhibition
The inhibitory potency of this compound is typically determined by its half-maximal inhibitory concentration (IC₅₀). The following table summarizes the reported IC₅₀ values for this compound against various MMPs.
| Target MMP | IC₅₀ Value | Assay Type | Source |
| Collagenase-1 (MMP-1) | 1 µM | Not specified | [5] |
| MMP-9 (Catalytic Domain) | 223 µM | In vitro enzyme assay | [4] |
| Total MMP Activity (in tissue) | 3.9 mM | In situ activity assay (dorsal hippocampus) | [4] |
Protocol 1: Fluorogenic MMP Activity and Inhibition Assay
This protocol describes a continuous, fluorescence-based assay to determine the inhibitory potency (IC₅₀) of this compound on a specific MMP. The assay utilizes a quenched fluorogenic substrate, which emits a fluorescent signal upon cleavage by an active MMP.[1][6]
Principle: The assay employs a Fluorescence Resonance Energy Transfer (FRET) peptide substrate.[7] In its intact form, a quencher molecule suppresses the fluorescence of a nearby fluorophore. When an active MMP cleaves the peptide, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. The rate of this increase is proportional to MMP activity, and a reduction in this rate in the presence of this compound indicates inhibition.
Caption: Workflow for the fluorogenic MMP inhibition assay.
Experimental Protocol
Materials:
-
Recombinant active MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)
-
MMP Fluorogenic Substrate (e.g., Mca/Dpa or Dnp/Nma FRET peptides)[6][8]
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnSO₄, 0.01% Brij-35[9]
-
DMSO (for dissolving this compound)
-
96-well black microplate
-
Fluorescence microplate reader with kinetic capability (e.g., Ex/Em = 325/393 nm for Mca substrates)[6]
Procedure:
-
Reagent Preparation:
-
MMP Enzyme: Prepare a working solution of the active MMP in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate.
-
This compound Stock: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
This compound Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of concentrations for IC₅₀ determination. Ensure the final DMSO concentration in the assay is low (<1%) and consistent across all wells.
-
Substrate: Dissolve the fluorogenic substrate in Assay Buffer to the recommended working concentration (typically 1-10 µM).[9] Protect from light.
-
-
Assay Setup (96-well plate):
-
Test Wells: Add 50 µL of Assay Buffer containing the appropriate concentration of this compound.
-
Positive Control (100% Activity): Add 50 µL of Assay Buffer with the same final DMSO concentration as the test wells but without this compound.
-
Negative Control (Blank): Add 100 µL of Assay Buffer without enzyme or inhibitor.
-
-
Enzyme Addition & Pre-incubation:
-
Add 50 µL of the working MMP enzyme solution to all wells except the Negative Control.
-
Mix gently and pre-incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the substrate working solution to all wells. The final volume should be 150 µL.
-
Immediately place the plate in the microplate reader and begin measuring fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate.[7]
-
Data Analysis:
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve (RFU/min).
-
Subtract the rate of the negative control (blank) from all other wells.
-
Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_positive_control)) * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Gelatin Zymography to Assess MMP-2/MMP-9 Inhibition
Gelatin zymography is a sensitive, gel-based method used to detect the activity of gelatinases, primarily MMP-2 and MMP-9.[10] This technique can distinguish between the pro-enzyme (latent) and active forms of the MMPs based on their molecular weight. It provides a semi-quantitative assessment of how this compound affects MMP activity.
Principle: Samples containing MMPs are separated by SDS-PAGE on a polyacrylamide gel co-polymerized with gelatin.[11] Importantly, samples are not boiled or reduced, preserving the enzymes' structure. After electrophoresis, the SDS is removed by washing with a non-ionic detergent (e.g., Triton X-100), allowing the MMPs to renature. The gel is then incubated in a buffer that promotes enzymatic activity. MMPs digest the gelatin in their vicinity. Subsequent staining of the gel with Coomassie Blue reveals clear bands of lysis against a dark blue background, indicating where the gelatinases are active.[10]
Caption: Step-by-step workflow for gelatin zymography.
Experimental Protocol
Materials:
-
Samples to be analyzed (e.g., conditioned cell culture media, tissue homogenates) treated with or without this compound.
-
Reagents for polyacrylamide gel electrophoresis (Acrylamide, Tris-HCl, SDS, APS, TEMED).
-
Gelatin (from porcine skin).
-
5x Non-reducing sample buffer: 125 mM Tris-HCl (pH 6.8), 20% glycerol, 4% SDS, 0.01% bromophenol blue.
-
Renaturation Buffer: 50 mM Tris-HCl (pH 7.5), 2.5% Triton X-100.
-
Incubation Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂.[12]
-
Staining Solution: 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid.
-
Destaining Solution: 40% methanol, 10% acetic acid.
Procedure:
-
Sample Preparation:
-
Collect conditioned media from cell cultures treated with various concentrations of this compound.
-
Centrifuge samples to remove cells and debris.[13]
-
Determine the protein concentration of each sample to ensure equal loading.
-
-
Gel Preparation:
-
Prepare a 7.5-10% polyacrylamide separating gel containing 1 mg/mL gelatin.[10]
-
Pour a standard stacking gel on top.
-
-
Electrophoresis:
-
Mix 20 µL of each sample with 5 µL of 5x non-reducing sample buffer. Do not heat the samples.
-
Load equal amounts of protein into the wells of the gelatin gel.
-
Run the gel at ~150 V at 4°C until the dye front reaches the bottom.[13]
-
-
Enzyme Renaturation:
-
Carefully remove the gel from the plates.
-
Wash the gel twice for 30 minutes each in Renaturation Buffer with gentle agitation at room temperature to remove SDS.[10]
-
-
Enzyme Activity Incubation:
-
Rinse the gel briefly in water.
-
Incubate the gel in Incubation Buffer for 24-48 hours at 37°C.[13] The incubation time can be optimized based on enzyme activity.
-
-
Staining and Destaining:
-
Stain the gel with Staining Solution for 30-60 minutes.[10]
-
Destain the gel with Destaining Solution, changing the solution several times, until clear bands appear against a blue background.
-
Data Analysis:
-
Image the gel using a gel documentation system.
-
The clear, unstained bands represent areas of gelatin degradation by MMPs. Pro-MMP-9 (~92 kDa), active MMP-9 (~82 kDa), pro-MMP-2 (~72 kDa), and active MMP-2 (~62 kDa) can be identified by their molecular weights.
-
Perform densitometric analysis on the bands using software like ImageJ. A decrease in the intensity of the clear bands in this compound-treated samples compared to the untreated control indicates inhibition of MMP activity.
Visualization of Inhibition Mechanism
The primary mechanism of action for many small molecule MMP inhibitors, including this compound, involves binding to the active site of the enzyme, thereby preventing the substrate from being cleaved.
Caption: this compound inhibits MMPs by blocking substrate cleavage.
References
- 1. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment [mdpi.com]
- 3. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MMP Activity Assay Kit (Fluorometric - Green) (ab112146) | Abcam [abcam.com]
- 8. Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biozyme-inc.com [biozyme-inc.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 12. MMP9 zymography [bio-protocol.org]
- 13. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols: Assessing the Efficacy of FN-439 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
FN-439 is a potent and selective inhibitor of collagenase-1 (MMP-1) and also exhibits broader inhibitory activity against other matrix metalloproteinases (MMPs).[1][2][3] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[4][5] Dysregulation of MMP activity is implicated in various pathological processes, including tumor invasion, metastasis, and inflammation.[5][6][7][8] Consequently, MMP inhibitors like this compound are valuable tools for research and potential therapeutic agents, particularly in oncology and inflammatory diseases.[2][3]
Recent studies have unveiled a deeper connection between MMPs and inflammatory cell death pathways, specifically pyroptosis.[9][10][11] MMPs, such as MMP-2 and MMP-9, have been shown to contribute to the induction of pyroptosis, a form of programmed cell death characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines.[9][10][11] This emerging link suggests that the efficacy of MMP inhibitors like this compound may extend beyond their primary role in ECM remodeling to the modulation of inflammatory responses and cell fate decisions.
These application notes provide a comprehensive guide to assessing the efficacy of this compound treatment, encompassing both standard assays for evaluating MMP inhibition and advanced protocols for investigating its impact on inflammasome activation and pyroptosis.
Data Presentation
Table 1: Summary of In Vitro Assays for this compound Efficacy
| Assay Type | Parameter Measured | Key Readouts | Example Application |
| MMP Activity Assays | |||
| FRET-based Assay | Direct enzymatic activity of specific MMPs (e.g., MMP-1, -2, -9) | IC50 value of this compound | Determine the direct inhibitory potential of this compound on purified MMPs. |
| Gelatin Zymography | Gelatinolytic activity of MMP-2 and MMP-9 in conditioned media | Reduction in clear bands corresponding to MMP-2 and MMP-9 | Assess the effect of this compound on MMP activity in a cellular context. |
| Cellular Assays | |||
| Cell Viability Assay (MTT/XTT) | Metabolic activity of cells | Percentage of viable cells, IC50 value | Evaluate the cytotoxic or cytostatic effects of this compound on cancer or inflammatory cells. |
| Cell Proliferation Assay (BrdU/EdU) | DNA synthesis in proliferating cells | Percentage of proliferating cells | Determine the impact of this compound on cell division. |
| Cell Invasion Assay (Boyden Chamber) | Invasive capacity of cells through a basement membrane matrix | Number of invaded cells | Assess the ability of this compound to inhibit cancer cell invasion. |
| Apoptosis Assays | |||
| Annexin V/PI Staining | Phosphatidylserine externalization and membrane integrity | Percentage of apoptotic and necrotic cells | Distinguish between different modes of cell death induced by this compound. |
| Caspase-3/7 Activity Assay | Activity of executioner caspases | Luminescence or fluorescence signal | Quantify the induction of apoptosis. |
| Inflammasome & Pyroptosis Assays | |||
| IL-1β/IL-18 ELISA | Secretion of mature pro-inflammatory cytokines | Concentration of IL-1β and IL-18 in culture supernatant | Measure a key downstream effect of inflammasome activation. |
| LDH Release Assay | Lactate dehydrogenase release from damaged cells | Absorbance at 490 nm | Quantify pyroptotic cell lysis. |
| Western Blot for Caspase-1 & GSDMD | Cleavage of pro-caspase-1 and Gasdermin D (GSDMD) | Presence of cleaved caspase-1 (p20/p10) and GSDMD-N fragments | Directly assess the activation of the pyroptotic pathway. |
| ASC Speck Formation Assay | Formation of ASC pyroptosome | Visualization of ASC specks by immunofluorescence | Identify inflammasome assembly within cells. |
Experimental Protocols
Protocol 1: Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol is used to detect the gelatinolytic activity of MMP-2 and MMP-9 in cell culture supernatants.
Materials:
-
10% (w/v) SDS-PAGE gel containing 1 mg/mL gelatin
-
Sample buffer (non-reducing)
-
Electrophoresis buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Culture cells with and without this compound for the desired time.
-
Collect the conditioned media and centrifuge to remove cellular debris.
-
Determine the protein concentration of the supernatants.
-
Mix equal amounts of protein with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto the gelatin-containing SDS-PAGE gel.
-
Run the electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS.
-
Incubate the gel in zymogram developing buffer at 37°C for 16-24 hours.
-
Stain the gel with Coomassie Brilliant Blue R-250 for 30-60 minutes.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
Protocol 2: Cell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane extract (BME) coated membrane.
Materials:
-
Boyden chamber inserts with 8 µm pore size polycarbonate membranes
-
BME (e.g., Matrigel)
-
Serum-free cell culture medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
Procedure:
-
Thaw BME on ice and dilute with cold, serum-free medium.
-
Coat the top of the Boyden chamber inserts with the diluted BME solution and allow it to solidify at 37°C.
-
Rehydrate the BME layer with serum-free medium.
-
Harvest cells and resuspend them in serum-free medium containing different concentrations of this compound.
-
Add the cell suspension to the upper chamber of the inserts.
-
Add medium with a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol.
-
Stain the cells with Crystal Violet.
-
Count the number of stained, invaded cells under a microscope.
Protocol 3: Western Blot for Pyroptosis Markers
This protocol detects the cleavage of caspase-1 and GSDMD, key indicators of pyroptosis.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-caspase-1, anti-GSDMD)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the stimulus to induce pyroptosis in the presence or absence of this compound.
-
Collect both the cell pellet and the supernatant. For secreted proteins like cleaved caspase-1, protein from the supernatant can be concentrated.
-
Lyse the cell pellet in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Look for the appearance of the cleaved fragments of caspase-1 (p20/p10) and GSDMD (N-terminal fragment).
Visualizations
Caption: this compound inhibits active MMPs, preventing ECM degradation.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Proposed pathway of MMP-mediated pyroptosis and this compound's inhibitory role.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 6. Critical appraisal of the use of matrix metalloproteinase inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. MMP2 and MMP9 contribute to lung ischemia–reperfusion injury via promoting pyroptosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MMP2 and MMP9 contribute to lung ischemia-reperfusion injury via promoting pyroptosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MMP9 mediates acute hyperglycemia-induced human cardiac stem cell death by upregulating apoptosis and pyroptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
FN-439 solubility issues and how to resolve them.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of FN-439 (also known as TH588) and methods to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a hydrophobic compound with limited aqueous solubility. It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2][3] Direct dissolution in aqueous buffers will likely result in precipitation.
Q2: I am observing precipitation when diluting my this compound DMSO stock solution in an aqueous buffer for my in vitro assay. What should I do?
A2: This is a common issue due to the poor aqueous solubility of this compound. To mitigate this, it is recommended to first dissolve this compound in 100% DMSO to make a high-concentration stock solution.[1] When preparing your working solution, dilute the DMSO stock into your aqueous buffer. It is crucial to ensure vigorous mixing during the dilution process. The final concentration of DMSO in your cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. If precipitation still occurs, consider using a formulation with co-solvents as described in the troubleshooting guide below.
Q3: How can I prepare this compound for in vivo studies in animal models?
A3: Due to its low aqueous solubility, a specific formulation is required for in vivo administration. A common approach involves the use of a co-solvent system. A detailed protocol for preparing an this compound formulation suitable for subcutaneous injection is provided in the Experimental Protocols section.[1][3]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of the MTH1 (NUDT1) enzyme.[3] MTH1 is responsible for hydrolyzing oxidized purine nucleoside triphosphates (e.g., 8-oxo-dGTP), preventing their incorporation into DNA.[2][4] By inhibiting MTH1, this compound leads to the accumulation of oxidized nucleotides in the cellular pool, which are then incorporated into DNA during replication. This results in DNA damage, triggering a p53-mediated apoptotic response in cancer cells.[3][5] More recent studies have also suggested a secondary, MTH1-independent mechanism where this compound acts as a microtubule-modulating agent, leading to mitotic arrest and activation of the mitotic surveillance pathway.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | Low aqueous solubility of this compound. | Ensure the final DMSO concentration is as high as permissible for your experimental system (e.g., <0.5% for most cell cultures). Prepare fresh dilutions and use them immediately. Consider using a buffer containing a small percentage of a non-ionic surfactant like Tween-80 (e.g., 0.01%) to improve solubility, but verify its compatibility with your assay. |
| Inconsistent results in cell-based assays | Compound precipitation or aggregation at the working concentration. | Visually inspect your final working solution for any signs of precipitation before adding it to the cells. If precipitation is suspected, try lowering the final concentration of this compound. Alternatively, prepare the final dilution in pre-warmed media and mix thoroughly. |
| Low bioavailability or poor efficacy in in vivo studies | Inadequate formulation for the route of administration. | Utilize a co-solvent system specifically designed for hydrophobic compounds. A detailed protocol for an injectable formulation is provided below. Ensure the formulation is homogenous and free of precipitates before administration. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | Up to 100 mM | [1] |
| DMSO | 59 mg/mL (~199.88 mM) (Note: Use fresh, anhydrous DMSO as moisture can reduce solubility) | [3] |
| DMSO | 20 mg/mL (~67.75 mM) | [2] |
| DMF | 25 mg/mL | [2] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2] |
| Ethanol | 2 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Studies
This protocol describes the preparation of a co-solvent formulation for subcutaneous (s.c.) administration of this compound in mice.[1][3]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 29.4 mg/mL. Ensure the powder is completely dissolved. Gentle warming and vortexing can be applied if necessary.[3]
-
Prepare the vehicle solution. The final vehicle composition will be a mixture of DMSO, PEG300, Tween-80, and saline. For a final formulation with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, follow the steps below.
-
Combine DMSO stock and PEG300. In a sterile tube, add 400 µL of PEG300. To this, add 100 µL of your this compound DMSO stock solution. Mix thoroughly until the solution is clear.
-
Add Tween-80. To the DMSO/PEG300 mixture, add 50 µL of Tween-80. Mix until the solution is homogenous.
-
Add Saline. Finally, add 450 µL of saline to the mixture. Mix thoroughly to obtain a clear, homogenous solution.
-
Administration. The final concentration of this compound in this example formulation would be 2.94 mg/mL. This formulation should be prepared fresh on the day of use.
Visualizations
Caption: MTH1-dependent signaling pathway of this compound.
Caption: MTH1-independent signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibitor development of MTH1 via high-throughput screening with fragment based library and MTH1 substrate binding cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTH1 inhibitor amplifies the lethality of reactive oxygen species to tumor in photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MTH1 inhibitor TH588 is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing FN-439 Concentration for Maximum Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of FN-439, a selective collagenase-1 (MMP-1) inhibitor, for maximum efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective inhibitor of collagenase-1, also known as matrix metalloproteinase-1 (MMP-1).[1][2] MMP-1 is a key enzyme involved in the degradation of extracellular matrix components, particularly type I, II, and III collagens.[3] Its activity is implicated in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis.[3][4]
Q2: What is a recommended starting concentration range for this compound in a new experiment?
For a novel experiment, it is advisable to start with a broad concentration range to determine the potency of this compound in your specific model system. A typical starting range would be from 10 nM to 100 µM. This wide range will help to identify whether the compound is effective at low concentrations or requires higher doses to elicit a response.
Q3: Why are the reported IC50 values for this compound different in various studies?
The half-maximal inhibitory concentration (IC50) of a compound can vary significantly depending on the experimental conditions. For this compound, an IC50 of 1 µM has been reported for collagenase-1. However, much higher IC50 values have been observed for other matrix metalloproteinases, such as MMP-9 (223 µM in an in vitro enzyme assay) and for total MMP activity in tissue extracts (3.9 mM). This highlights the selectivity of this compound for collagenase-1. Variations in IC50 values can be attributed to differences in:
-
Assay type: Cell-free enzymatic assays versus cell-based assays.
-
Substrate concentration: The amount of substrate can influence the apparent inhibitor potency.
-
Cell type: Different cell lines may have varying expression levels of MMP-1 and other interacting proteins.
-
Incubation time: The duration of exposure to the inhibitor can affect the outcome.
-
Presence of serum: Proteins in serum can bind to the inhibitor, reducing its effective concentration.
Q4: How can I be sure that the observed effects are due to MMP-1 inhibition and not off-target effects or general toxicity?
It is crucial to differentiate between specific inhibition of MMP-1, off-target effects, and cytotoxicity. This can be achieved by:
-
Performing a cytotoxicity assay: Assays such as MTT, XTT, or LDH release can determine the concentration at which this compound becomes toxic to the cells (CC50). Ideally, the effective inhibitory concentration should be significantly lower than the cytotoxic concentration.
-
Including proper controls: Use a negative control (vehicle only) and, if possible, a positive control (another known MMP-1 inhibitor).
-
Rescue experiments: If possible, overexpressing MMP-1 in your system could potentially rescue the inhibitory effect of this compound, confirming its on-target activity.
-
Using a non-selective MMP inhibitor: Comparing the effects of this compound to a broad-spectrum MMP inhibitor can help to understand the specific role of collagenase-1.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No inhibitory effect observed, even at high concentrations of this compound. | 1. Compound degradation: Improper storage or handling of this compound stock solution. 2. Low MMP-1 expression/activity: The experimental model may not have sufficient MMP-1 activity to observe inhibition. 3. Assay conditions are not optimal: Substrate concentration may be too high, or the incubation time may be too short. | 1. Prepare fresh this compound stock solution from a new vial. Store aliquots at -80°C to avoid repeated freeze-thaw cycles. 2. Confirm MMP-1 expression and activity in your cell line or tissue using techniques like Western blot, ELISA, or a fluorescent activity assay. 3. Optimize assay parameters. Determine the Michaelis-Menten constant (Km) for the substrate and use a concentration at or below the Km for competitive inhibitors. Increase the incubation time with this compound. |
| High variability between replicate wells. | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Pipetting errors: Inaccurate dispensing of reagents. 3. Edge effect: Wells on the perimeter of the microplate are prone to evaporation and temperature fluctuations. | 1. Ensure the cell suspension is homogenous before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before incubation for even cell settling. 2. Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. 3. Avoid using the outer wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier. |
| This compound shows toxicity at the expected inhibitory concentration. | 1. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. 2. Cell line sensitivity: The specific cell line being used may be particularly sensitive to this compound. | 1. Ensure the final concentration of the solvent in the cell culture media is low (typically <0.5%). Run a vehicle control with the same solvent concentration. 2. Perform a dose-response cytotoxicity assay to determine the 50% cytotoxic concentration (CC50). Aim to work at concentrations well below the CC50. |
| Results are not reproducible. | 1. Cell passage number: High passage numbers can lead to phenotypic and genotypic changes in cell lines. 2. Reagent variability: Inconsistent quality of media, serum, or other reagents. | 1. Use cells within a defined, low passage number range. Create and use a master and working cell bank system. 2. Use reagents from the same lot for a set of experiments to minimize variability. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against different targets.
| Inhibitor | Target | IC50 Value | Assay Type | Reference |
| This compound | Collagenase-1 (MMP-1) | 1 µM | Not specified | [1][2] |
| This compound | MMP-9 | 223 µM | In vitro enzyme assay | |
| This compound | Total MMP activity | 3.9 mM | Dorsal hippocampal tissue |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Cell-Based Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound using a cell-based assay that measures a downstream effect of MMP-1 activity (e.g., cell invasion, proliferation, or cytokine production).
Materials:
-
This compound
-
Appropriate cell line with detectable MMP-1 activity
-
Cell culture medium and supplements
-
96-well tissue culture plates
-
Vehicle for this compound (e.g., DMSO)
-
Assay-specific reagents (e.g., for measuring cell viability, invasion, etc.)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a cell culture medium to create a range of working concentrations (e.g., from 200 µM down to 10 nM). Prepare enough volume for your experimental replicates.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the prepared working concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay Readout: Perform the specific assay to measure the biological endpoint of interest (e.g., cell invasion through a matrix, cell viability using MTT, or cytokine levels using ELISA).
-
Data Analysis:
-
Normalize the data to the vehicle control (representing 0% inhibition) and a maximal inhibition control if available (or use the lowest value as 100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Assessing Cytotoxicity of this compound using an MTT Assay
This protocol describes how to evaluate the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
Cell line of interest
-
Cell culture medium and supplements
-
96-well tissue culture plates
-
Vehicle for this compound (e.g., DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Follow step 1 from the IC50 determination protocol.
-
Compound Preparation and Treatment: Follow steps 2 and 3 from the IC50 determination protocol, ensuring a wide range of this compound concentrations is tested.
-
Incubation: Incubate the plate for the same duration as your planned inhibition experiment.
-
MTT Addition:
-
Add MTT reagent to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Normalize the data to the vehicle control to determine the percent cell viability.
-
Plot the percent viability against the logarithm of the this compound concentration to determine the 50% cytotoxic concentration (CC50).
-
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified signaling pathway of MMP-1 and its inhibition by this compound.
References
- 1. Transcriptional regulation of collagenase (MMP-1, MMP-13) genes in arthritis: integration of complex signaling pathways for the recruitment of gene-specific transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MMP1 Overexpression Promotes Cancer Progression and Associates with Poor Outcome in Head and Neck Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interstitial collagenase - Wikipedia [en.wikipedia.org]
- 4. Role of collagenases in tumor cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in experiments using FN-439.
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving FN-439, a selective collagenase-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of collagenase-1, also known as Matrix Metalloproteinase-1 (MMP-1). It functions by blocking the active site of the MMP-1 enzyme, thereby preventing the degradation of type I collagen. This makes it a valuable tool for studying the roles of MMP-1 in various physiological and pathological processes, including cancer cell invasion and inflammation.[1]
Q2: What is the IC₅₀ of this compound for collagenase-1?
The half-maximal inhibitory concentration (IC₅₀) of this compound for collagenase-1 is 1 µM.[1]
Q3: How should this compound be stored?
For long-term storage, it is recommended to store this compound at -80°C for up to 6 months. For shorter periods, it can be stored at -20°C for up to 1 month. To prevent degradation due to repeated freeze-thaw cycles, it is advisable to aliquot the stock solution upon preparation.
Q4: What is the solubility of this compound?
This compound is water-soluble. This property is advantageous for its use in in vivo studies as it can be administered in aqueous solutions.
Troubleshooting Guides
In Vitro Experiments: Cell Invasion Assays
Issue 1: Lower than expected inhibition of cell invasion.
-
Possible Cause: Incorrect concentration of this compound.
-
Troubleshooting:
-
Verify the final concentration of this compound in your assay. The effective concentration for inhibiting MDA-MB-231 breast cancer cell invasion has been reported to be 1 µM.[1]
-
Ensure the stock solution was prepared and diluted correctly. Perform a concentration-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.
-
-
-
Possible Cause: Instability of this compound in the culture medium.
-
Troubleshooting:
-
Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
Minimize the time the compound is kept in solution at 37°C before and during the assay.
-
-
-
Possible Cause: Cell line insensitivity or high endogenous MMP-1 expression.
-
Troubleshooting:
-
Confirm that your cell line of interest expresses MMP-1 and that its invasive potential is dependent on MMP-1 activity. This can be verified using techniques like RT-qPCR, Western blotting, or zymography.
-
Consider using a positive control inhibitor of MMP-1 to validate the assay system.
-
-
Issue 2: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding or Matrigel coating.
-
Troubleshooting:
-
Ensure a single-cell suspension is achieved before seeding to avoid clumps.
-
When coating transwell inserts with Matrigel or collagen, ensure the layer is of uniform thickness.
-
-
-
Possible Cause: Inconsistent this compound distribution.
-
Troubleshooting:
-
Mix the culture medium containing this compound thoroughly but gently before adding it to the wells.
-
-
In Vivo Experiments: Animal Models
Issue 1: Lack of efficacy in the animal model.
-
Possible Cause: Insufficient dosage or bioavailability.
-
Troubleshooting:
-
This compound has been shown to be effective in vivo. One study noted its water solubility and retention of inhibitory activity in the presence of neutral proteinases as beneficial for in vivo applications.[2]
-
Perform a dose-escalation study to determine the optimal therapeutic dose for your animal model and disease indication.
-
Consider the route of administration and dosing frequency to maintain an effective concentration at the target site.
-
-
-
Possible Cause: Rapid metabolism or clearance of this compound.
-
Troubleshooting:
-
Pharmacokinetic studies may be necessary to determine the half-life of this compound in your animal model.
-
Adjust the dosing regimen accordingly, potentially requiring more frequent administration or a different delivery method.
-
-
Issue 2: Off-target effects observed.
-
Possible Cause: Inhibition of other Matrix Metalloproteinases (MMPs).
-
Troubleshooting:
-
While this compound is selective for collagenase-1, it can inhibit other MMPs at higher concentrations. The IC₅₀ for MMP-9 has been reported to be 223 µM, which is significantly higher than for MMP-1.[3]
-
It is crucial to use the lowest effective concentration to minimize off-target effects.
-
Include control groups to assess the baseline activity of other relevant MMPs.
-
-
Data Presentation
Table 1: Inhibitory Activity of this compound
| Enzyme | IC₅₀ (µM) | Reference |
| Collagenase-1 (MMP-1) | 1 | [1] |
| MMP-9 | 223 | [3] |
Experimental Protocols
Representative Protocol: In Vitro Cell Invasion Assay
This protocol is a general guideline based on the study by Benbow et al. (1999) using MDA-MB-231 breast cancer cells. Researchers should optimize conditions for their specific cell lines.
-
Preparation of Transwell Inserts:
-
Coat 8.0 µm pore size transwell inserts with a thin layer of type I collagen or Matrigel.
-
Allow the coating to solidify at 37°C.
-
-
Cell Preparation:
-
Culture MDA-MB-231 cells to 70-80% confluency.
-
Starve the cells in a serum-free medium for 24 hours prior to the assay.
-
Harvest cells and resuspend them in a serum-free medium.
-
-
Assay Setup:
-
Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber of the transwell plate.
-
Seed the prepared cells into the upper chamber of the transwell inserts in a serum-free medium.
-
Add this compound to the upper chamber at the desired final concentration (e.g., 1 µM). Include a vehicle control (e.g., water or DMSO).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours.
-
-
Analysis:
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with a solution such as crystal violet.
-
Count the number of stained cells in several microscopic fields to determine the extent of invasion.
-
Representative Protocol: In Vivo Animal Study
This protocol is a generalized representation based on the principles of the study by Anan et al. (1996) in a rat model. Specifics will vary depending on the animal model and research question.
-
Animal Model:
-
Induce the disease model of interest (e.g., periapical lesions in rats).
-
-
This compound Preparation and Administration:
-
Dissolve this compound in a sterile, aqueous vehicle suitable for the chosen route of administration (e.g., local injection, systemic delivery).
-
Administer the this compound solution to the treatment group of animals at a predetermined dose and frequency. A control group should receive the vehicle only.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals throughout the study for any adverse effects and for progression of the disease.
-
At the end of the study, euthanize the animals and collect the target tissues for analysis.
-
Histological analysis can be performed to assess changes in tissue morphology, inflammation, and collagen deposition.
-
Biochemical assays (e.g., zymography) can be used to measure MMP activity in the collected tissues.
-
Mandatory Visualizations
Caption: this compound inhibits cancer cell invasion by blocking MMP-1-mediated collagen degradation.
Caption: Workflow for a cell invasion assay using this compound.
Caption: Troubleshooting logic for low this compound efficacy in invasion assays.
References
Technical Support Center: Addressing Potential Off-Target Effects of FN-439
Disclaimer: FN-439 is documented as a selective collagenase-1 (MMP-1) inhibitor.[1][2] Currently, there is limited publicly available data on the comprehensive off-target profile of this compound. This guide provides a general framework and best practices for researchers to identify and mitigate potential off-target effects of small molecule inhibitors, using this compound as a case study. The experimental protocols and troubleshooting advice are intended to be broadly applicable.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using a compound like this compound?
A: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended target (collagenase-1). These unintended interactions are a significant concern in research as they can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and toxicity. Understanding and controlling for off-target effects is crucial for validating the role of the intended target in a biological process.
Q2: My cells treated with this compound are showing a phenotype that I can't explain by inhibiting collagenase-1. How do I begin to investigate if this is an off-target effect?
A: A systematic approach is recommended. Start by performing a dose-response experiment to compare the concentration of this compound required to elicit the unexplained phenotype with its known IC50 for collagenase-1 (approximately 1 µM).[2] A significant discrepancy may suggest an off-target effect. Additionally, using a structurally different collagenase-1 inhibitor should reproduce the on-target effects. If the unexplained phenotype is not replicated, it is likely an off-target effect of this compound.
Q3: What are the best practices for control experiments when using this compound?
A: To ensure the observed effects are due to the inhibition of collagenase-1, several control experiments are essential:
-
Use a structurally unrelated inhibitor: Employ another validated collagenase-1 inhibitor with a different chemical scaffold.
-
Rescue experiment: If possible, transfect cells with a version of collagenase-1 that is resistant to this compound. If the phenotype is reversed, it confirms an on-target effect.
-
Negative control: Use a cell line that does not express collagenase-1. If the phenotype persists upon this compound treatment, it is likely due to off-target effects.
Troubleshooting Guides
Issue 1: Observed cellular phenotype is inconsistent with known collagenase-1 function.
| Possible Cause | Suggested Action | Expected Outcome |
| Off-target effects of this compound | Perform a dose-response curve and compare the EC50 for the observed phenotype with the known IC50 for collagenase-1 (1 µM). | A significantly different EC50 suggests an off-target effect. |
| Use a structurally unrelated collagenase-1 inhibitor. | If the phenotype is not replicated, it points to an off-target effect of this compound. | |
| Conduct a "rescue" experiment by overexpressing collagenase-1. | If the phenotype is not reversed, it indicates the involvement of other targets. | |
| On-target effect, but through a novel pathway | Map the signaling pathway downstream of collagenase-1 in your specific cell model. | Elucidation of a previously unknown connection between collagenase-1 and the observed phenotype. |
Issue 2: this compound induces unexpected toxicity in cell culture.
| Possible Cause | Suggested Action | Expected Outcome |
| Off-target toxicity | Screen this compound against a panel of known toxicity-related targets (e.g., hERG, CYPs). | Identification of interactions with proteins known to cause cellular toxicity. |
| Perform a counter-screen with a cell line that does not express collagenase-1. | If toxicity persists, it is likely due to off-target effects. | |
| On-target toxicity | Modulate the expression of collagenase-1 (e.g., using siRNA or CRISPR) to see if it mimics the observed toxicity. | Replication of toxicity upon target knockdown suggests on-target mediated toxicity. |
Quantitative Data Summary
While specific off-target interaction data for this compound is not widely available, the following table presents known IC50 values for this compound against its primary target and another matrix metalloproteinase (MMP). This highlights the concept of selectivity, which is a key aspect of characterizing an inhibitor.
| Target | This compound IC50 | Reference |
| Collagenase-1 (MMP-1) | 1 µM | [2] |
| MMP-9 | 223 µM | [3] |
| Total MMP activity (hippocampal tissue) | 3.9 mM | [3] |
Key Experimental Protocols
Protocol 1: Determining Off-Target Interactions via Kinase Profiling
This protocol describes a general approach to screen for off-target effects against a broad panel of kinases, a common source of off-target interactions for small molecules.
-
Compound Submission: Submit this compound to a commercial kinase profiling service.
-
Assay Format: The service will typically perform in vitro kinase activity assays using a large panel of recombinant kinases (e.g., >400). The assay measures the ability of this compound to inhibit the activity of each kinase at a fixed concentration (e.g., 10 µM).
-
Data Analysis: Results are usually provided as the percentage of inhibition for each kinase. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50%).
-
Follow-up: For any significant off-target hits, it is crucial to determine the IC50 to understand the potency of this compound against these unintended targets.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a powerful method to verify that this compound binds to collagenase-1 in a cellular context.
-
Cell Treatment: Treat cultured cells with either vehicle control or a saturating concentration of this compound.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble collagenase-1 remaining at each temperature using Western blotting.
-
Analysis: The this compound-treated samples should show a higher amount of soluble collagenase-1 at elevated temperatures compared to the vehicle control, indicating target stabilization upon binding.
Visualizations
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: On-target vs. potential off-target signaling of this compound.
References
How to improve the stability of FN-439 in solution.
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of the selective collagenase-1 inhibitor, FN-439, in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a selective inhibitor of collagenase-1 (Matrix Metalloproteinase-1, MMP-1) and is structurally a peptidyl hydroxamic acid with the sequence p-NH2-Bz-Gly-Pro-D-Leu-D-Ala-NHOH. Its stability in aqueous solutions is a critical factor for obtaining reliable and reproducible experimental results. Degradation of this compound can lead to a loss of inhibitory activity, resulting in inaccurate data. The primary chemical liabilities of this compound are the hydroxamic acid moiety and the peptide bonds, which are susceptible to hydrolysis.
Q2: What are the main degradation pathways for this compound in solution?
The primary degradation pathways for this compound in aqueous solution are:
-
Hydrolysis of the Hydroxamic Acid: The hydroxamic acid functional group (-CONHOH), which is crucial for its inhibitory activity, can hydrolyze to the corresponding carboxylic acid. This reaction is often catalyzed by changes in pH and the presence of certain enzymes.[1][2]
-
Hydrolysis of Peptide Bonds: The peptide bonds within the backbone of this compound can be cleaved through hydrolysis. This process is highly dependent on the pH of the solution, with both acidic and basic conditions potentially accelerating degradation.[3][4][5][6]
-
Oxidation: Although less common for the specific amino acids in this compound, oxidation can be a concern for peptide-based molecules, especially if trace metals are present or if the solution is exposed to light and oxygen.[7][8]
Q3: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store stock solutions of this compound at low temperatures. Based on supplier recommendations and general best practices for peptide-based inhibitors, the following storage conditions are advised:
-
Long-term storage (up to 6 months): -80°C
-
Short-term storage (up to 1 month): -20°C
To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.
Troubleshooting Guide: Improving this compound Stability
Issue: I am observing a loss of this compound activity in my experiments.
This is a common problem that can often be attributed to the degradation of the compound in your experimental solution. The following sections provide strategies to mitigate this issue.
pH and Buffer Selection
The pH of the solution is a critical factor influencing the stability of this compound. Both the hydroxamic acid and the peptide bonds are susceptible to pH-dependent hydrolysis.
-
Recommendation: Maintain a pH between 6.0 and 7.5 for your experimental solutions. This range is generally a good compromise for minimizing both acid- and base-catalyzed hydrolysis of peptides.
-
Buffer Choice: Utilize non-reactive buffer systems. Phosphate or citrate buffers are commonly used and are good starting points. Avoid buffers that may react with the primary amine or other functional groups of this compound.
Solvent and Formulation
The choice of solvent and the addition of excipients can significantly impact the stability of this compound.
-
Initial Dissolution: For preparing stock solutions, use a minimal amount of an organic solvent like DMSO, followed by dilution with an appropriate aqueous buffer.
-
Aqueous Solutions: For working solutions, consider the addition of stabilizing excipients.
| Excipient | Recommended Concentration | Rationale |
| Polyols (e.g., Mannitol, Sorbitol) | 1-5% (w/v) | Can stabilize the native conformation of the peptide and reduce aggregation.[9] |
| Antioxidants (e.g., Ascorbic Acid) | 0.01-0.1% (w/v) | To prevent oxidative degradation, especially if the presence of oxidizing agents is suspected. |
Experimental Conditions
Controlling the experimental environment can help preserve the integrity of this compound.
-
Temperature: Perform experiments at the lowest practical temperature to slow down degradation kinetics. If possible, keep solutions on ice when not in immediate use.
-
Light Exposure: Protect solutions from direct light exposure, as UV light can induce the degradation of some small molecules. Use amber vials or cover containers with foil.
-
Oxygen Exposure: To minimize oxidation, consider de-gassing your buffers or purging the headspace of your vials with an inert gas like nitrogen or argon, especially for long-term experiments.[3][4]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Working Solution
-
Prepare Stock Solution: Dissolve this compound TFA salt in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot and Store: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -80°C.
-
Prepare Working Buffer: Prepare your desired aqueous buffer (e.g., 50 mM phosphate buffer) and adjust the pH to 7.0.
-
Add Stabilizers (Optional): If desired, add a stabilizer such as mannitol to the working buffer to a final concentration of 2% (w/v).
-
Prepare Working Solution: On the day of the experiment, thaw a single aliquot of the this compound stock solution. Dilute the stock solution to the final desired concentration in the prepared working buffer.
-
Handling: Keep the working solution on ice and protected from light throughout the experiment.
Protocol 2: Assessing this compound Stability by HPLC
This protocol outlines a general method to assess the stability of this compound under different conditions.
-
Sample Preparation: Prepare solutions of this compound at a known concentration in different buffers (e.g., pH 5.0, 7.0, 9.0) and under different storage conditions (e.g., 4°C, room temperature, 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each sample.
-
HPLC Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient suitable to resolve this compound from its degradation products (e.g., 5-95% B over 20 minutes).
-
Detection: UV detection at a wavelength determined by a UV scan of this compound (typically around 214 nm for the peptide bond and a secondary wavelength based on the aromatic ring).
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. The percentage of remaining this compound can be calculated relative to the initial time point (t=0).
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Troubleshooting workflow for addressing this compound instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. pepdoopeptides.com [pepdoopeptides.com]
Troubleshooting inconsistent results with FN-439.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the hypothetical small molecule inhibitor, FN-439. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: For initial use, we recommend preparing a high-concentration stock solution of this compound in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO).[1] This stock solution should be stored at -20°C or -80°C to ensure stability. When preparing working solutions, it is crucial to ensure the final concentration of the organic solvent in your experimental medium is low enough (typically <0.5% v/v) to not affect the biological system.[1]
Q2: What are the known off-target effects of this compound?
A2: As a novel compound, the off-target profile of this compound is not fully characterized. Off-target effects are unintended interactions with biomolecules other than the intended target, which can lead to misleading experimental results or cellular toxicity.[2][3] It is highly recommended to perform experiments to validate that the observed phenotype is a result of on-target inhibition.
Q3: How can I confirm that this compound is engaging its intended target in my cellular experiments?
A3: Target engagement can be verified using several methods. A Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular context.[2] This method is based on the principle that a protein's thermal stability increases upon ligand binding.[2] Western blotting can then be used to detect the amount of soluble target protein.[2]
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound in Cellular Assays
Inconsistent or absent effects in cellular assays are a common challenge. The following table outlines potential causes and recommended troubleshooting steps.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Compound Insolubility | Prepare a fresh stock solution in an appropriate organic solvent (e.g., DMSO). Visually inspect for complete dissolution and centrifuge to remove any microparticles.[1] Perform serial dilutions into your final aqueous medium, ensuring the solvent concentration remains low.[1] | A clear, particle-free solution should be obtained, and the compound should remain soluble in the final assay medium. |
| Compound Degradation | Aliquot the stock solution to avoid multiple freeze-thaw cycles. Protect from light if the compound is light-sensitive. Prepare fresh working solutions for each experiment. | Consistent results across experiments with freshly prepared solutions. |
| Off-Target Effects | Perform a dose-response curve to ensure the effect is concentration-dependent and correlates with the IC50 for the primary target.[2] Use a structurally distinct inhibitor for the same target to see if the phenotype is recapitulated.[2] | A clear dose-dependent effect and similar results with a secondary inhibitor would suggest an on-target mechanism. |
| Cellular Permeability Issues | If the target is intracellular, ensure the compound is cell-permeable. This can be assessed using permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). | Evidence of sufficient cell permeability to reach the intracellular target. |
Issue 2: High Cellular Toxicity Observed at Effective Concentrations
Observing cellular toxicity can complicate the interpretation of experimental results. The following steps can help to determine if the toxicity is an off-target effect.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Toxicity | Lower the inhibitor concentration to the minimal effective dose for on-target inhibition.[2] Use concentrations at or slightly above the IC50 for the primary target.[2] | Reduced or eliminated toxicity while still observing the desired on-target effect. |
| Non-Specific Chemical Reactivity | Review the chemical structure of this compound for any reactive moieties that could lead to non-specific cellular damage. | Identification of potential chemical liabilities that may contribute to toxicity. |
| Solvent Toxicity | Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is below toxic levels (typically <0.5% v/v).[1] | No significant toxicity is observed in vehicle-control treated cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Weigh a precise amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex vigorously until the compound is completely dissolved.[1] Gentle warming or sonication can be used if necessary and if the compound is heat-stable.[1]
-
Centrifuge the stock solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved microparticles.[1]
-
Aliquot the clear supernatant into small, single-use volumes and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution into your pre-warmed cell culture medium or assay buffer to achieve the desired final concentrations.
-
Visually inspect the working solutions for any signs of precipitation.[1]
-
Visualizations
References
Best practices for storing and handling FN-439.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling FN-439, a selective inhibitor of collagenase-1 (also known as matrix metalloproteinase-1 or MMP-1).
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a potent and selective inhibitor of collagenase-1 (MMP-1).[1] Its trifluoroacetate (TFA) salt, this compound TFA, is commonly used in research settings to study the role of MMP-1 in various physiological and pathological processes, including cancer and inflammation.[1]
What are the primary research applications of this compound?
This compound is primarily used in cancer and inflammation research.[1] It has been utilized to investigate the invasive potential of cancer cells and in studies related to the healing of periapical lesions.[1]
What is the mechanism of action of this compound?
This compound functions by selectively inhibiting the enzymatic activity of collagenase-1 (MMP-1).[1] MMP-1 is a key enzyme responsible for degrading type I collagen, a major component of the extracellular matrix. By inhibiting MMP-1, this compound can modulate cellular processes that are dependent on collagen remodeling, such as cell migration and tissue invasion.
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and activity.
How should I store the lyophilized powder?
The lyophilized powder of this compound TFA can be stored at room temperature for shipment in the continental US; however, for long-term storage, it is recommended to follow the specific conditions outlined in the product's certificate of analysis.
How should I prepare and store stock solutions?
To prepare a stock solution, refer to the solubility information to select an appropriate solvent.[1] Once prepared, it is crucial to aliquot the solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]
Storage Conditions for Stock Solutions [1]
| Storage Temperature | Shelf Life | Special Instructions |
| -80°C | 6 months | Sealed storage, protected from moisture and light. |
| -20°C | 1 month | Sealed storage, protected from moisture and light. |
If water is used as the solvent for the stock solution, it should be diluted to the working concentration and then sterilized by filtration through a 0.22 μm filter before use.[1]
What are the general safety precautions for handling this compound TFA?
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments using this compound.
| Issue | Possible Cause | Recommended Solution |
| Reduced or no inhibitory activity | Improper storage of this compound stock solution. | Ensure stock solutions are stored at the correct temperature (-20°C or -80°C) and are not subjected to repeated freeze-thaw cycles. Prepare fresh aliquots if degradation is suspected.[1] |
| Incorrect concentration of this compound used. | Verify the calculations for your working solution. The reported IC50 for this compound against collagenase-1 is 1 μM.[1] | |
| Inactive enzyme (Collagenase-1/MMP-1). | Ensure the enzyme is active. Run a positive control with a known substrate to confirm enzyme activity. | |
| Precipitation of this compound in media | Poor solubility of the compound in the experimental buffer or media. | While specific solubility data is limited, if precipitation occurs, try dissolving the compound in a small amount of an organic solvent like DMSO before diluting it in your aqueous experimental medium. |
| Inconsistent results between experiments | Variability in experimental setup. | Standardize all experimental parameters, including incubation times, temperatures, and cell densities. |
| Contamination of reagents. | Use fresh, sterile reagents and solutions. | |
| Unexpected off-target effects | Non-specific binding or inhibition. | Although this compound is a selective inhibitor, consider performing control experiments to rule out off-target effects. This could include using a structurally similar but inactive compound if available. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducible results.
In Vitro Cell Invasion Assay
This protocol is adapted from studies investigating the effect of collagenase inhibitors on cancer cell invasion.
-
Cell Culture: Culture human breast cancer cells (e.g., MDA-MB-231) in appropriate media.
-
Preparation of Invasion Chambers: Use transwell inserts with a porous membrane (e.g., 8 μm pores) coated with a layer of Matrigel or type I collagen to mimic the extracellular matrix.
-
Cell Seeding: Seed the cancer cells in the upper chamber of the transwell insert in serum-free media.
-
Treatment with this compound: Add this compound to the upper chamber at the desired concentrations (e.g., a range around the IC50 of 1 μM). Include a vehicle control (e.g., DMSO).
-
Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the chambers for a period that allows for cell invasion (e.g., 24-48 hours).
-
Quantification of Invasion:
-
Remove the non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of invading cells under a microscope.
-
-
Data Analysis: Compare the number of invading cells in the this compound treated groups to the control group.
Signaling Pathways
MMP-1 (Collagenase-1) Signaling Pathway in Cancer Progression
MMP-1 plays a critical role in cancer progression by degrading the extracellular matrix, which facilitates tumor cell invasion and metastasis. Its expression and activity are regulated by complex signaling pathways.
Caption: Signaling pathways leading to MMP-1 activation and its role in cancer invasion, highlighting the inhibitory action of this compound.
Experimental Workflow for Screening this compound Activity
The following diagram illustrates a typical workflow for assessing the inhibitory effect of this compound on collagenase-1 activity.
References
Refining experimental protocols for FN-439 application.
Welcome to the technical support center for FN-439. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective application of this compound in experimental settings. Here you will find troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and ensure the success of your research.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or unexpected experimental results. | Off-target effects. The observed phenotype may not be due to the inhibition of the intended target. | - Validate with a secondary inhibitor: Use a structurally different inhibitor that targets the same protein. If the results are consistent, it's more likely an on-target effect.[1] - Perform a dose-response curve: A clear dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity.[1] - Conduct a rescue experiment: Transfect cells with a mutant version of the target protein that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed, it strongly supports an on-target mechanism.[1] |
| Compound precipitation in aqueous solutions. | Poor water solubility of the small molecule inhibitor. | - Prepare a high-concentration stock solution: Use a water-miscible organic solvent like DMSO. From this stock, make serial dilutions into your aqueous experimental medium. Ensure the final solvent concentration is low (typically <0.5% v/v).[2] - Test different organic solvents: Besides DMSO, consider ethanol, methanol, or dimethylformamide (DMF).[2] - Adjust pH: For ionizable compounds, adjusting the pH of the aqueous medium can improve solubility.[2] |
| Cell toxicity observed at effective concentrations. | The inhibitor may be engaging with off-targets that regulate essential cellular processes. | - Lower the inhibitor concentration: Determine the minimal concentration needed for on-target inhibition. Use concentrations at or slightly above the IC50 for the primary target.[1] - Perform a counter-screen: Use a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects.[3] |
Frequently Asked Questions (FAQs)
Compound Information
Q1: What is this compound and what is its primary target?
A1: this compound is a selective inhibitor of collagenase-1 (MMP-1).[4][5] It has been used in research related to cancer and inflammation.[4][5]
Q2: What are the IC50 values for this compound?
A2: this compound inhibits collagenase-1 with an IC50 of 1 µM.[4][5] In one study, the IC50 for MMP-9 activity was found to be 223 µM in an in vitro enzyme assay, and 3.9 mM for total MMP activity in hippocampal tissue.[6]
Q3: How should this compound be stored?
A3: For long-term storage, it is recommended to store this compound at -80°C for up to 6 months. For shorter periods, it can be stored at -20°C for up to 1 month in a sealed container, away from moisture and light.[4]
Experimental Procedures
Q4: How do I prepare a stock solution of this compound?
A4: It is recommended to prepare a high-concentration stock solution in a water-miscible organic solvent such as DMSO.[2] Once prepared, aliquot the solution to avoid repeated freeze-thaw cycles.[4] If using water as the stock solution solvent, it should be filtered and sterilized with a 0.22 μm filter before use.[4]
Q5: What is a typical workflow for addressing compound insolubility?
A5: A general workflow for addressing insolubility issues with small molecule inhibitors is outlined below.
References
How to control for confounding variables when using FN-439.
Welcome to the technical support center for FN-439. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and how to control for potential confounding variables in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a selective inhibitor of Collagenase-1, also known as Matrix Metalloproteinase-1 (MMP-1).[1] It is utilized in research related to cancer and inflammation.[1]
Q2: What is the reported inhibitory concentration (IC50) of this compound?
A2: The reported IC50 for this compound against MMP-1 is 1 µM.[1] However, it is crucial to note that the potency of this compound can vary significantly depending on the specific MMP and the experimental system. For instance, the IC50 for MMP-9 has been reported to be as high as 223 µM in an in vitro enzyme assay, and 3.9 mM for total MMP activity in hippocampal tissue.[2] This highlights the importance of empirical determination of the optimal concentration for your specific application.
Q3: What are the most common confounding variables to consider when using this compound?
A3: The most significant confounding variables include:
-
Off-target inhibition: this compound may inhibit other MMPs or proteases, especially at higher concentrations. Due to the highly conserved nature of the active site among MMPs, achieving absolute selectivity is a common challenge for MMP inhibitors.[3][4]
-
Cellular toxicity: At higher concentrations, this compound may induce cytotoxic effects unrelated to its inhibitory activity on MMP-1.
-
Solvent effects: The vehicle used to dissolve this compound (e.g., DMSO) can have independent effects on cells or enzyme activity.
-
Experimental conditions: Factors such as pH, temperature, and incubation time can influence the activity and stability of both the enzyme and the inhibitor.
Q4: How can I control for off-target effects of this compound?
A4: Controlling for off-target effects is critical for data interpretation. Key strategies include:
-
Selectivity Profiling: Ideally, test this compound against a panel of related MMPs to determine its selectivity profile.
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that yields the desired biological effect to minimize off-target activity.
-
Use a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound to ensure the observed effects are not due to non-specific compound properties.
-
Target Knockdown/Knockout: Use genetic approaches (e.g., siRNA, CRISPR/Cas9) to deplete MMP-1 and confirm that the effect of this compound is lost in the absence of its intended target.[5]
Troubleshooting Guides
Problem: Inconsistent or No Inhibition Observed
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | The reported IC50 of 1 µM for MMP-1 may not be optimal for your system. Perform a dose-response experiment to determine the effective concentration range. Remember the IC50 can be much higher for other MMPs.[2] |
| Compound Instability | Ensure proper storage of this compound stock solutions (aliquoted and protected from light at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Enzyme Inactivity | Verify the activity of your MMP-1 enzyme using a known substrate and a positive control inhibitor (e.g., a broad-spectrum MMP inhibitor like GM6001). |
| Assay Conditions | Optimize assay buffer components, pH, and temperature. Ensure the substrate concentration is appropriate for kinetic measurements. |
Problem: High Background Signal in Assays
| Possible Cause | Troubleshooting Step |
| Autofluorescence of this compound | Test for intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay. If significant, subtract the background fluorescence from a well containing only the compound and buffer. |
| Contamination | Use sterile techniques and protease-free reagents to prevent enzymatic degradation of the substrate by contaminating proteases. |
| Substrate Instability | Ensure the substrate is stable under your assay conditions by incubating it in the assay buffer without the enzyme and monitoring for signal changes. |
Problem: Observed Cellular Effects May Be Due to Toxicity
| Possible Cause | Troubleshooting Step |
| Compound Cytotoxicity | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assay to determine the concentration range where this compound is not toxic to your cells. |
| Solvent Toxicity | Include a vehicle control (e.g., DMSO) at the same final concentration used for this compound to ensure the solvent itself is not causing the observed cellular effects. |
Data Presentation
Table 1: Reported IC50 Values for this compound
| Target | IC50 | Experimental System |
| Collagenase-1 (MMP-1) | 1 µM | Not specified |
| MMP-9 | 223 µM | In vitro enzyme assay |
| Total MMP activity | 3.9 mM | Rat hippocampal tissue |
This table highlights the importance of validating the effective concentration of this compound for your specific target and experimental setup.
Experimental Protocols
Protocol 1: In Vitro MMP-1 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against purified MMP-1 using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-1 (active)
-
Fluorogenic MMP-1 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound
-
DMSO (or other suitable solvent)
-
Positive control inhibitor (e.g., GM6001)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in Assay Buffer to create a range of concentrations for the dose-response curve. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
Add 50 µL of the diluted this compound or vehicle control to the wells of the 96-well plate.
-
Add 25 µL of diluted active MMP-1 to each well.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the MMP-1 substrate to each well.
-
Immediately measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate.
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Cell Invasion Assay
This protocol describes how to assess the effect of this compound on cancer cell invasion through a basement membrane matrix.
Materials:
-
Cancer cell line of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Transwell inserts with 8 µm pores
-
Matrigel or other basement membrane extract
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Coat the transwell inserts with a thin layer of Matrigel and allow it to solidify.[6]
-
Culture cells to sub-confluency and then serum-starve them overnight.
-
Harvest and resuspend the cells in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Seed the pre-treated cells into the upper chamber of the Matrigel-coated transwell inserts.[6]
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.[7]
-
Fix the invading cells on the lower surface of the membrane with methanol.[7]
-
Stain the cells with crystal violet.[7]
-
Count the number of invaded cells in several fields of view under a microscope.
-
Compare the number of invaded cells in the this compound-treated groups to the vehicle control.
Visualizations
Caption: A generalized experimental workflow for using this compound, emphasizing control steps.
Caption: Potential sources of observed effects when using this compound.
Caption: Simplified signaling pathway showing the intended inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Potential clinical implications of recent MMP inhibitor design strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Inhibitors of MMPS Enzymes via a Novel Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. snapcyte.com [snapcyte.com]
- 7. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Interpreting Unexpected Outcomes in Myostatin Inhibitor Studies (FN-439 / SRK-439)
This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting for unexpected outcomes in studies involving myostatin inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
In Vitro Studies
Question 1: Why am I observing lower-than-expected myoblast differentiation with our myostatin inhibitor?
Answer: Lower-than-expected myoblast differentiation can stem from several factors, including suboptimal compound activity, cell health issues, or assay conditions.
Troubleshooting Guide:
| Potential Cause | Recommended Action |
| Compound Degradation | - Ensure proper storage of the compound as per manufacturer's instructions. - Prepare fresh stock solutions for each experiment. - Verify the compound's purity and integrity via analytical methods (e.g., HPLC). |
| Cell Line Issues | - Confirm the identity of the myoblast cell line (e.g., C2C12) via STR profiling. - Regularly check for mycoplasma contamination.[1] - Use cells within a low passage number range, as high passage numbers can affect differentiation potential.[1] |
| Suboptimal Assay Conditions | - Optimize the concentration of the myostatin inhibitor through a dose-response experiment. - Ensure the differentiation medium has the appropriate serum concentration (e.g., 2% horse serum for C2C12 cells). - Verify the quality and activity of recombinant myostatin used to induce atrophy if applicable. |
| Incorrect Timing of Analysis | - Perform a time-course experiment to determine the optimal endpoint for measuring differentiation markers (e.g., myosin heavy chain expression). |
Question 2: We are seeing significant cytotoxicity in our cell-based assays. Is this expected?
Answer: Significant cytotoxicity is generally not an expected outcome for a specific myostatin inhibitor. Off-target effects or issues with the experimental setup are more likely culprits.
Troubleshooting Guide:
| Potential Cause | Recommended Action |
| High Compound Concentration | - Perform a dose-response curve to determine the EC50 for efficacy and the CC50 for cytotoxicity. - Use concentrations at or below the EC50 for functional assays. |
| Solvent Toxicity | - Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.1%). - Include a vehicle control group in all experiments. |
| Contamination | - Check for bacterial, fungal, or mycoplasma contamination in cell cultures.[1] |
| Plate Edge Effects | - To mitigate evaporation and temperature gradients, do not use the outer wells of the assay plate for experimental samples. Fill them with sterile media or PBS.[1] |
In Vivo / Preclinical Studies
Question 3: Why are we not observing a significant increase in lean mass in our animal models treated with the myostatin inhibitor?
Answer: The lack of a significant anabolic effect in animal models can be due to a variety of factors including dosing, route of administration, and the specific model used. Preclinical data for SRK-439 suggests it has the potential to increase lean mass.[2][3]
Troubleshooting Guide:
| Potential Cause | Recommended Action |
| Inadequate Dosing or Bioavailability | - Verify the formulation and stability of the dosing solution. - Confirm the dose levels are consistent with those reported in preclinical studies. - Conduct pharmacokinetic studies to assess compound exposure and half-life in the target species. |
| Animal Model Selection | - Ensure the chosen animal model is appropriate for studying muscle growth and myostatin inhibition. Diet-induced obesity models have been used for SRK-439.[2][3][4] - Consider the age and metabolic state of the animals, as these can influence the response. |
| Measurement Technique | - Use precise methods for body composition analysis, such as quantitative nuclear magnetic resonance (qNMR) or dual-energy X-ray absorptiometry (DEXA), as used in SRK-439 studies.[2][4] - Ensure consistency in measurement timing and animal handling. |
| Concomitant Treatments | - If co-administering with other agents (e.g., GLP-1 receptor agonists), consider potential drug-drug interactions that may affect efficacy. SRK-439 has been studied in combination with GLP-1 RAs and metformin.[2][3][4] |
Question 4: We observed an unexpected increase in fat mass in our treatment group. What could be the cause?
Answer: An increase in fat mass is an unexpected outcome, as myostatin inhibition is generally associated with a favorable body composition, including reduced fat mass gain.[2][3]
Troubleshooting Guide:
| Potential Cause | Recommended Action |
| Dietary and Housing Conditions | - Ensure that the diet and housing conditions are identical between control and treatment groups. - Monitor food and water intake to rule out treatment-induced changes in consumption. |
| Off-Target Effects | - Investigate potential off-target effects of the compound on metabolic pathways related to adipogenesis or lipid metabolism. |
| Data Analysis Error | - Double-check all raw data from body composition analysis and ensure correct assignment of animals to treatment groups. |
Quantitative Data Summary
The following table summarizes preclinical data for a murine equivalent of SRK-439 in a diet-induced obesity (DIO) mouse model.[3]
Table 1: Body Composition Changes After Semaglutide Withdrawal in DIO Mice
| Treatment Group | Relative Lean Mass (%) at End of Withdrawal | Relative Fat Mass (%) at End of Withdrawal |
| IgG Control | 57.1 | 28.7 |
| SRK-439 equivalent | 65.8 | 18.0 |
Experimental Protocols
In Vitro Myoblast Differentiation Assay
Objective: To assess the effect of a myostatin inhibitor on the differentiation of C2C12 myoblasts.
Methodology:
-
Cell Seeding: Plate C2C12 myoblasts in a 24-well plate at a density of 5 x 104 cells/well in growth medium (DMEM with 10% FBS). Incubate for 24 hours.
-
Initiation of Differentiation: After 24 hours, replace the growth medium with differentiation medium (DMEM with 2% horse serum).
-
Treatment: Add the myostatin inhibitor at various concentrations to the differentiation medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (if available). If studying the rescue from atrophy, co-treat with recombinant myostatin.
-
Incubation: Incubate the cells for 72-96 hours to allow for myotube formation.
-
Analysis (Immunofluorescence):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with a primary antibody against a differentiation marker (e.g., anti-myosin heavy chain).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Quantification: Capture images using a fluorescence microscope and quantify the differentiation by calculating the fusion index (percentage of nuclei within myotubes relative to the total number of nuclei).
Visualizations
Signaling Pathways and Workflows
Caption: Myostatin signaling pathway and the inhibitory action of SRK-439.
Caption: General experimental workflow for testing a myostatin inhibitor.
References
- 1. m.youtube.com [m.youtube.com]
- 2. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 3. Scholar Rock Announces New SRK-439 Preclinical Data Showing Significant Lean Mass Preservation and Attenuation of Fat Mass Rebound Following GLP-1 Receptor Agonist Withdrawal | Nasdaq [nasdaq.com]
- 4. Scholar Rock Begins Phase 2 EMBRAZE Trial and Reveals New Data on SRK-439 in Obesity [synapse.patsnap.com]
Validation & Comparative
Comparative Analysis of FN-439: An Inhibitor of Matrix Metalloproteinase-1
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of FN-439's Performance Against Alternative MMP-1 Inhibitors with Supporting Experimental Data.
This guide provides a comprehensive evaluation of this compound, a selective inhibitor of Matrix Metalloproteinase-1 (MMP-1), also known as collagenase-1. MMP-1 plays a critical role in the degradation of extracellular matrix components, and its dysregulation is implicated in various pathological processes, including cancer metastasis and inflammation.[1] This document presents a comparative analysis of this compound's inhibitory efficacy against other known MMP inhibitors, supported by quantitative data and detailed experimental protocols.
Performance Comparison of MMP-1 Inhibitors
This compound is a selective inhibitor of MMP-1 with a reported half-maximal inhibitory concentration (IC50) of 1 µM.[1] To provide a comprehensive understanding of its performance, the following table compares the inhibitory activity of this compound with several well-characterized, broad-spectrum MMP inhibitors. It is important to note that while this compound shows selectivity for MMP-1, its inhibitory activity against a full panel of MMPs is not extensively documented in publicly available literature. The provided data for this compound includes its activity against MMP-9 and total MMP activity in hippocampal tissue, suggesting it is not entirely specific for MMP-1.[2]
| Inhibitor | Target MMPs | MMP-1 IC50 | MMP-2 IC50 | MMP-3 IC50 | MMP-7 IC50 | MMP-8 IC50 | MMP-9 IC50 | MMP-13 IC50 | MMP-14 IC50 |
| This compound | Primarily MMP-1 | 1 µM[1] | - | - | - | - | 223 µM[2] | - | - |
| Marimastat | Broad Spectrum | 5 nM | 6 nM | 230 nM | 13 nM | - | 3 nM | - | 9 nM |
| Batimastat | Broad Spectrum | 3 nM[3] | 4 nM[3] | 20 nM[3] | 6 nM[3] | 10 nM | 4 nM[3] | 1 nM | 2.8 nM |
| Ilomastat | Broad Spectrum | 1.5 nM | 1.1 nM | 1.9 nM | - | - | 0.5 nM | - | - |
| Prinomastat | Broad Spectrum | 79 nM | - | 6.3 nM | - | - | 5.0 nM | - | - |
| Doxycycline | Broad Spectrum | - | - | - | - | - | - | - | - |
Experimental Protocols
In Vitro MMP-1 Inhibition Assay (Fluorogenic Substrate Method)
This protocol outlines a standard procedure for determining the inhibitory activity of compounds against MMP-1 using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-1 (active form)
-
Fluorogenic MMP-1 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compound (e.g., this compound) and control inhibitors (e.g., Marimastat)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compound and control inhibitors in a suitable solvent (e.g., DMSO).
-
Serially dilute the inhibitors in Assay Buffer to achieve a range of desired concentrations.
-
In the 96-well plate, add the diluted inhibitors to the respective wells. Include wells with Assay Buffer alone as a no-inhibitor control.
-
Add a solution of recombinant human MMP-1 to each well (except for the no-enzyme control).
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP-1 substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/395 nm for the example substrate) using a microplate reader.
-
Record fluorescence readings at regular intervals for a specified period (e.g., 30-60 minutes).
-
Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental process and the biological context of MMP-1 inhibition, the following diagrams are provided.
Caption: Experimental workflow for MMP-1 inhibition assay.
Caption: MMP-1 activation and inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Matrix metalloproteinase profiling and their roles in disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07005G [pubs.rsc.org]
- 4. Selective Modulation of Matrix Metalloproteinase 9 (MMP-9) Functions via Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
FN-439: A Comparative Guide to its Metalloproteinase Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metalloproteinase inhibitor FN-439, focusing on its cross-reactivity with various metalloproteinases. The information is intended to assist researchers and professionals in drug development in evaluating this compound for their specific applications.
Executive Summary
This compound is a hydroxamate-based inhibitor of matrix metalloproteinases (MMPs). Current publicly available data indicates that this compound is a potent inhibitor of MMP-1 (Collagenase-1) and also exhibits inhibitory activity against MMP-9.[1][2] While it is also reported to inhibit MMP-2 and MMP-9, specific inhibitory constants for a broad range of metalloproteinases are not widely published, limiting a comprehensive understanding of its selectivity profile.[3] This guide summarizes the available quantitative data, provides a detailed experimental protocol for assessing MMP inhibition, and presents relevant biological pathways to contextualize its potential applications.
Data Presentation: this compound Inhibition Profile
The following table summarizes the known half-maximal inhibitory concentrations (IC50) of this compound against various metalloproteinases. It is important to note that a complete, publicly available cross-reactivity panel for this compound is limited.
| Target Metalloproteinase | Alternative Name | IC50 Value | Reference |
| MMP-1 | Collagenase-1 | 1 µM | [1][2] |
| MMP-9 | Gelatinase B | 223 µM | [3] |
| MMP-2 | Gelatinase A | Activity inhibited, specific IC50 not reported | [3] |
| MMP-3 | Stromelysin-1 | Activity inhibited, specific IC50 not reported | |
| Other MMPs | - | Data not publicly available | - |
| ADAMs (e.g., ADAM10, ADAM17) | - | Data not publicly available | - |
| ADAMTSs | - | Data not publicly available | - |
Mandatory Visualization
Experimental Workflow for MMP Inhibition Assay
Caption: A generalized workflow for determining the IC50 of this compound against a target MMP.
MMPs in Inflammatory Signaling Pathways
Caption: Role of MMPs in inflammation and the point of intervention for this compound.
Experimental Protocols
The following is a representative protocol for determining the inhibitory activity of this compound against a specific metalloproteinase using a fluorometric assay.
Objective: To determine the IC50 value of this compound for a target MMP.
Materials:
-
Recombinant human MMP of interest (e.g., MMP-1, MMP-9)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, pH 7.5)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for MMP-9)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a series of dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and low (<1%) to avoid impacting enzyme activity.
-
Reconstitute the fluorogenic MMP substrate in DMSO and then dilute to a working concentration in Assay Buffer as per the manufacturer's instructions. Protect from light.
-
Dilute the recombinant MMP to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to the "blank" (no enzyme) wells.
-
Add 50 µL of the diluted MMP to the "control" (no inhibitor) and "inhibitor" wells.
-
Add 50 µL of each this compound dilution to the "inhibitor" wells. For the "control" wells, add 50 µL of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.
-
Mix gently and pre-incubate the plate at 37°C for 30 minutes to allow for the interaction between the enzyme and the inhibitor.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the diluted fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for at least 30 minutes, with readings every 1-2 minutes. The excitation and emission wavelengths should be appropriate for the specific fluorogenic substrate used (e.g., Ex/Em = 325/393 nm for the example substrate).
-
-
Data Analysis:
-
For each concentration of this compound and the controls, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate of Control))
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Conclusion
This compound is a known inhibitor of MMP-1 and MMP-9, with a significantly higher potency for MMP-1 based on available data. Its characterization as a "selective collagenase-1 inhibitor" suggests a degree of specificity, however, the lack of a comprehensive public dataset on its cross-reactivity with a wider panel of metalloproteinases, including other MMPs, ADAMs, and ADAMTSs, makes a complete comparative analysis challenging. Researchers interested in utilizing this compound for applications where broad-spectrum MMP inhibition is undesirable should consider conducting their own selectivity profiling to ensure it meets the requirements of their experimental system. The provided experimental protocol offers a robust framework for such an evaluation.
References
A Comparative Analysis of FN-439 and Batimastat (BB-94): Potency, Selectivity, and Research Landscape
In the realm of matrix metalloproteinase (MMP) inhibition, both FN-439 and Batimastat (BB-94) have emerged as tools for researchers investigating the roles of these enzymes in various pathological processes, including cancer and inflammation. However, a detailed comparison reveals significant disparities in their potency, selectivity, and the extent to which they have been characterized. Batimastat stands as a well-documented, potent, broad-spectrum MMP inhibitor with a history of clinical investigation, whereas this compound appears to be a more selective agent with a much more limited body of published research.
Molecular Profile and Potency
Batimastat (BB-94) is a synthetic, peptide-based hydroxamate that acts as a potent, broad-spectrum inhibitor of various MMPs.[1][2] It achieves its inhibitory effect by chelating the zinc ion within the active site of the MMPs.[3] In contrast, this compound is described as a selective inhibitor of collagenase-1 (MMP-1).[1][2][4] While some sources refer to it as a broad-spectrum inhibitor, the available data on its inhibitory concentrations suggest a lower potency compared to Batimastat.
A summary of the half-maximal inhibitory concentrations (IC50) for both compounds is presented below:
| Target MMP | This compound IC50 | Batimastat (BB-94) IC50 |
| MMP-1 (Collagenase-1) | 1 µM[1][4] | 3 nM[1][2] |
| MMP-2 (Gelatinase-A) | Not Reported | 4 nM[1][2] |
| MMP-3 (Stromelysin-1) | 150 µM[3] | 20 nM[1][2] |
| MMP-7 (Matrilysin) | Not Reported | 6 nM[1][2] |
| MMP-9 (Gelatinase-B) | 223 µM | 4 nM[1][2] |
Mechanism of Action and Signaling Pathways
Both this compound and Batimastat function by inhibiting the enzymatic activity of MMPs. These enzymes are key players in the degradation of the extracellular matrix (ECM), a critical process in tissue remodeling, cell migration, and invasion. In pathological contexts such as cancer, elevated MMP activity facilitates tumor growth, angiogenesis, and metastasis. By blocking MMPs, these inhibitors can disrupt these processes.
The general signaling pathway affected by MMP inhibitors like this compound and Batimastat involves the downstream consequences of ECM degradation.
Experimental Applications and Research Landscape
The body of research for Batimastat is substantially more extensive than that for this compound. Batimastat was one of the first synthetic MMP inhibitors to enter clinical trials and has been evaluated in various cancer models.[4] Preclinical studies have demonstrated its efficacy in reducing tumor growth, invasion, and metastasis in models of ovarian, colon, and breast cancer. It has also been investigated for its anti-angiogenic properties. Clinical trials, including Phase I studies, have been conducted in patients with advanced cancer and malignant pleural effusions.[3][5]
Research utilizing this compound is more limited. It has been shown to reduce the invasive potential of human breast cancer cells in vitro.[4] Another study investigated its effects, in combination with an antibacterial agent, on the healing of periapical lesions in rats.[4] A more recent study identified its ability to inhibit the catalytic activity of MMP-9.[6]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used to characterize MMP inhibitors.
MMP Inhibition Assay (Fluorogenic Substrate)
This assay is a common method to determine the IC50 value of an inhibitor.
-
Preparation: Recombinant active human MMP enzyme is diluted to a working concentration in assay buffer. The inhibitor (this compound or Batimastat) is prepared in a series of dilutions.
-
Incubation: The diluted enzyme is pre-incubated with the various concentrations of the inhibitor for a specified time at a controlled temperature.
-
Substrate Addition: A fluorogenic MMP substrate is added to the enzyme-inhibitor mixture.
-
Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by the active MMP, is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated. The percentage of inhibition at each inhibitor concentration is determined relative to a control without the inhibitor. The IC50 value is then calculated by fitting the data to a dose-response curve.
Cell Invasion Assay (Boyden Chamber)
This assay assesses the ability of an inhibitor to block cancer cell invasion through a basement membrane matrix.
-
Chamber Preparation: Boyden chamber inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel) are used.
-
Cell Seeding: Cancer cells, pre-treated with different concentrations of the inhibitor or a vehicle control, are seeded into the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The chambers are incubated for a period to allow for cell invasion through the matrix and membrane.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained, and counted under a microscope. The percentage of invasion inhibition is calculated relative to the control.
Conclusion
References
In Vivo Therapeutic Potential of FN-439: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the therapeutic potential of FN-439, a selective collagenase-1 inhibitor. Due to the limited availability of in vivo data for this compound in the public domain, this guide establishes a framework for its potential validation by comparing it with other matrix metalloproteinase (MMP) inhibitors that have undergone in vivo evaluation.
This compound has been identified as a selective inhibitor of collagenase-1, also known as matrix metalloproteinase-1 (MMP-1), and has shown inhibitory activity against MMP-9.[1] MMPs, particularly MMP-9, are zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix.[2][3] Their overexpression is implicated in various pathological processes, including tumor invasion, metastasis, and inflammation, making them attractive therapeutic targets.[2][4][5]
This compound: In Vitro Activity
This compound has demonstrated inhibitory effects on MMP-9 in vitro, with a reported half-maximal inhibitory concentration (IC50) of 223 µM for the catalytic domain of MMP-9 and 3.9 mM for total MMP activity in hippocampal tissue.[1] While this in vitro activity suggests potential therapeutic applications, comprehensive in vivo validation is essential to ascertain its efficacy and safety profile.
Comparative Analysis with Alternative MMP Inhibitors
To contextualize the potential of this compound, this section compares it with other MMP inhibitors for which in vivo data are available. These alternatives provide a benchmark for the anticipated therapeutic performance of this compound in preclinical models.
| Compound | Target MMPs | In Vivo Model(s) | Key In Vivo Findings | Reference(s) |
| Batimastat | Broad-spectrum MMP inhibitor | Orthotopic tumor xenografts, metastasis models, ovarian cancer models | Induced significant antiproliferative activity; more effective in early-stage tumors; synergistic effects with docetaxel and captopril. | [2] |
| AG3340 | MMP-2, -9, -3, -13 | Rodent tumor models (prostate, colon, breast, non-small-cell lung carcinomas) | Inhibited tumor growth and angiogenesis; increased apoptosis. | [6] |
| BMS-275291 | MMP-2, -9 | B16F10 murine melanoma, rat HOSP-1 mammary carcinoma | Inhibited tumor growth and reduced metastases; demonstrated antiangiogenic effects. | [6] |
| CGS-27023A | Broad-spectrum MMP inhibitor | Murine subcutaneous implant model | Inhibited tumor cell invasion and angiogenesis. | [6] |
| Antisense MMP-9 PMO | MMP-9 | Human prostate xenograft in athymic mice | Inhibited tumor growth, with regression in 50% of animals; decreased angiogenesis and increased apoptosis. | [7] |
Experimental Protocols for In Vivo Validation
The following are detailed methodologies for key experiments essential for the in vivo validation of MMP inhibitors like this compound.
Tumor Xenograft Model
-
Cell Culture and Implantation: Human cancer cells (e.g., prostate cancer cell line DU145) are cultured under standard conditions. Subsequently, a specific number of cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., athymic nude mice).
-
Treatment Administration: Once tumors reach a palpable size, animals are randomized into treatment and control groups. The investigational compound (e.g., this compound) is administered via a suitable route (e.g., intraperitoneal injection, oral gavage) at predetermined doses and schedules. The control group receives a vehicle.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight and overall health of the animals are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological analysis, immunohistochemistry (to assess markers of proliferation, apoptosis, and angiogenesis), and analysis of MMP activity (e.g., zymography).
Matrigel Plug Assay for Angiogenesis
-
Matrigel Preparation and Injection: Matrigel, a solubilized basement membrane preparation, is mixed with a pro-angiogenic factor (e.g., bFGF or VEGF) and the test compound (e.g., this compound) or vehicle.
-
Subcutaneous Implantation: The Matrigel mixture is injected subcutaneously into the flank of mice.
-
Plug Excision and Analysis: After a defined period (e.g., 7-14 days), the Matrigel plugs are excised.
-
Quantification of Angiogenesis: The extent of vascularization within the plugs is quantified by measuring hemoglobin content (e.g., using Drabkin's reagent) or by immunohistochemical staining for endothelial cell markers (e.g., CD31).
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the evaluation of this compound, the following diagrams are provided.
Caption: Role of MMP-9 in Cancer Progression and Inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MMP9: A Tough Target for Targeted Therapy for Cancer [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A novel antisense inhibitor of MMP-9 attenuates angiogenesis, human prostate cancer cell invasion and tumorigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective Collagenase-1 Inhibitor FN-439: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FN-439, a selective inhibitor of collagenase-1 (MMP-1), with other matrix metalloproteinase (MMP) inhibitors. The information is compiled from publicly available data to assist researchers in evaluating its potential for applications in cancer and inflammation research.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of collagenase-1 (Matrix Metalloproteinase-1 or MMP-1), a key enzyme in the degradation of extracellular matrix (ECM) components, particularly fibrillar collagen.[1] By inhibiting MMP-1, this compound can modulate cellular processes that are dependent on collagen remodeling, such as cell migration, invasion, and tissue repair. Its selectivity for MMP-1 over other MMPs is a key feature, although it does exhibit inhibitory activity against other MMPs at higher concentrations.
The degradation of the ECM by MMPs is a critical step in cancer cell invasion and metastasis. MMP-1, in particular, is often overexpressed in various cancers and is associated with poor prognosis.[2] The signaling pathway leading to cancer cell invasion involves the upregulation of MMP-1, which then cleaves collagen, creating pathways for tumor cells to migrate and invade surrounding tissues.
Comparative Performance of this compound
To provide a clear comparison of this compound's inhibitory activity, this guide includes data on two well-characterized, broad-spectrum MMP inhibitors: Batimastat (BB-94) and Marimastat (BB-2516).
Inhibitory Activity (IC50) Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, Batimastat, and Marimastat against a panel of MMPs. Lower IC50 values indicate greater potency.
| Matrix Metalloproteinase (MMP) | This compound IC50 | Batimastat (BB-94) IC50 | Marimastat (BB-2516) IC50 |
| MMP-1 (Collagenase-1) | 1 µM [1] | 3 nM | 5 nM |
| MMP-2 (Gelatinase-A) | - | 4 nM | 6 nM |
| MMP-3 (Stromelysin-1) | - | 20 nM | - |
| MMP-7 (Matrilysin) | - | 6 nM | 13 nM |
| MMP-8 (Collagenase-2) | - | - | - |
| MMP-9 (Gelatinase-B) | 223 µM[3] | 4 nM | 3 nM |
| MMP-14 (MT1-MMP) | - | - | 9 nM |
As the data indicates, while this compound is a potent inhibitor of MMP-1, the broad-spectrum inhibitors Batimastat and Marimastat exhibit significantly lower IC50 values across a wider range of MMPs. This highlights the selective nature of this compound for collagenase-1.
Key Experimental Data and Protocols
Two key studies have highlighted the experimental applications of this compound:
-
Inhibition of Breast Cancer Cell Invasion (Benbow U, et al. 1999) : This study utilized the highly invasive MDA-MB-231 human breast cancer cell line to demonstrate that this compound can reduce their invasive potential through type I collagen.
-
Healing of Periapical Lesions in a Rat Model (Anan H, et al. 1996) : This research showed that a combination of this compound and the antibacterial agent ofloxacin promoted the healing of periapical lesions in rats.
While the full experimental protocols from these specific studies are not publicly available, this guide provides representative protocols for the key assays used.
Collagen Invasion Assay with MDA-MB-231 Cells
This assay is crucial for assessing the anti-invasive properties of MMP inhibitors.
Principle: MDA-MB-231 cells are seeded in a serum-free medium in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of collagen I. The lower chamber contains a chemoattractant (e.g., fetal bovine serum). Invasive cells degrade the collagen matrix and migrate through the pores to the lower side of the membrane. The number of migrated cells is then quantified.
Detailed Protocol:
-
Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Coating of Transwell Inserts: Coat the upper surface of 8 µm pore size Transwell inserts with 100 µg/mL of collagen I solution and allow it to air dry in a sterile hood.
-
Cell Seeding: Harvest MDA-MB-231 cells and resuspend them in a serum-free medium. Seed 5 x 10^4 cells in the upper chamber of the coated inserts.
-
Inhibitor Treatment: Add this compound or other inhibitors at desired concentrations to the upper chamber along with the cells.
-
Chemoattraction: Fill the lower chamber with a medium containing a chemoattractant, such as 10% FBS.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Quantification:
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface with methanol and stain with a 0.5% crystal violet solution.
-
Elute the crystal violet with 10% acetic acid and measure the absorbance at 570 nm, or count the stained cells under a microscope.
-
Gelatin Zymography for MMP Activity
Zymography is a technique used to detect the activity of MMPs, particularly gelatinases like MMP-2 and MMP-9.
Principle: Protein samples are separated by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the MMPs to renature and digest the gelatin. The gel is then stained with Coomassie Blue, and areas of enzymatic activity appear as clear bands against a blue background.
Detailed Protocol:
-
Sample Preparation: Collect cell culture supernatants or tissue extracts. Do not boil the samples or add reducing agents.
-
Electrophoresis: Run the samples on a 10% polyacrylamide gel containing 1 mg/mL gelatin under non-reducing conditions.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35).
-
Staining and Destaining: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30-60 minutes and then destain with a solution of 40% methanol and 10% acetic acid until clear bands are visible.
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the concepts discussed, the following diagrams have been created using the DOT language.
Caption: Signaling pathway of MMP-1-mediated cancer cell invasion and the inhibitory action of this compound.
Caption: Experimental workflow for a collagen invasion assay to test the efficacy of this compound.
References
Comparative Guide to FN-439: A Selective Collagenase-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FN-439, a selective collagenase-1 (MMP-1) inhibitor, with other relevant alternatives. It includes supporting experimental data, detailed protocols for key experiments, and visualizations of associated signaling pathways and workflows to aid in the design and replication of studies involving collagenase-1 inhibition.
This compound: Performance and Characteristics
This compound is recognized as a selective inhibitor of collagenase-1, an enzyme implicated in the degradation of extracellular matrix components, a process crucial in cancer cell invasion and inflammatory conditions like periodontitis.[1][2]
Quantitative Data: Inhibitory Activity
The inhibitory potential of this compound and its alternatives against collagenase-1 and other matrix metalloproteinases (MMPs) is summarized below. It is important to note that IC50 values can vary based on experimental conditions.
| Inhibitor | Target | IC50 | Selectivity Profile |
| This compound | Collagenase-1 (MMP-1) | 1 µM | Selective for Collagenase-1 [1][2] |
| Batimastat (BB-94) | MMP-1 | 3 nM | Broad-spectrum MMP inhibitor (MMP-2: 4 nM, MMP-3: 20 nM, MMP-7: 6 nM, MMP-9: 4 nM)[3][4][5] |
| Marimastat (BB-2516) | MMP-1 | 5 nM | Broad-spectrum MMP inhibitor (MMP-2: 6 nM, MMP-7: 16 nM, MMP-9: 3 nM)[6][7] |
| Doxycycline | Collagenase | - | Broad-spectrum MMP inhibitor; IC50 for specific collagenases is not consistently reported, acts via a different mechanism (chelation of Zn2+ and Ca2+) |
Key Experiments Involving this compound
This compound has been utilized in key experiments to elucidate the role of collagenase-1 in cancer cell invasion and in inflammatory tissue degradation.
Inhibition of Breast Cancer Cell Invasion
A pivotal study demonstrated that this compound reduces the invasive potential of MDA-MB-231 human breast cancer cells through a type I collagen matrix. This experiment highlights the critical role of collagenase-1 in facilitating tumor cell metastasis.
Healing of Periapical Lesions
In a rat model of experimentally induced periapical lesions, a combination therapy including this compound was shown to be effective. The study suggested that inhibiting collagenase activity could reduce inflammation and promote tissue healing in periodontitis.
Experimental Protocols
The following are detailed methodologies for replicating key experiments involving collagenase-1 inhibition.
Collagenase Activity Assay
This protocol is designed to measure the enzymatic activity of collagenase and to evaluate the inhibitory effects of compounds like this compound.
Materials:
-
Purified collagenase-1 (MMP-1)
-
Collagenase substrate (e.g., FALGPA - N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala)
-
Assay buffer (e.g., 50 mM Tricine, 10 mM CaCl2, 200 mM NaCl, pH 7.5)
-
This compound and other inhibitors
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Dissolve the collagenase substrate in the assay buffer to a final concentration of 1 mM.
-
Prepare a stock solution of this compound and other inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitors in the assay buffer.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add 50 µL of the collagenase-1 enzyme solution to each well.
-
Add 50 µL of the inhibitor dilutions to the respective wells. For the control well, add 50 µL of assay buffer.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 100 µL of the collagenase substrate to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 345 nm in a kinetic mode for 10-20 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
MDA-MB-231 Cell Invasion Assay
This protocol details the procedure to assess the effect of this compound on the invasion of MDA-MB-231 breast cancer cells through a collagen matrix.
Materials:
-
MDA-MB-231 human breast cancer cell line
-
DMEM/F-12 medium supplemented with 10% FBS
-
Boyden chambers (8 µm pore size)
-
Type I collagen
-
This compound
-
Serum-free medium
-
Calcein AM (for fluorescence-based quantification)
-
Fluorescence plate reader
Procedure:
-
Prepare Collagen Gel:
-
Prepare a 1 mg/mL solution of type I collagen on ice. Neutralize the solution with NaOH.
-
-
Coat Inserts:
-
Coat the upper surface of the Boyden chamber inserts with a thin layer of the prepared collagen solution.
-
Allow the gel to solidify at 37°C for 1 hour.
-
-
Cell Preparation:
-
Culture MDA-MB-231 cells to 80% confluency.
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Invasion Assay:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the Boyden apparatus.
-
In the upper chamber, add the cell suspension.
-
Add this compound at the desired concentration (e.g., 1 µM) to the upper chamber. For the control, add vehicle only.
-
Incubate the chambers at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Quantification of Invasion:
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Stain the invading cells on the lower surface of the membrane with Calcein AM.
-
Measure the fluorescence using a plate reader with excitation/emission wavelengths of 485/520 nm.
-
-
Data Analysis:
-
Compare the fluorescence intensity of the this compound-treated wells to the control wells to determine the percentage of invasion inhibition.
-
Visualizations
Signaling Pathway of Collagenase-1 in Cancer Invasion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. agscientific.com [agscientific.com]
- 5. Batimastat (BB-94), Matrix metalloprotease (MMP) inhibitor (CAS 130370-60-4) | Abcam [abcam.com]
- 6. Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor marimastat in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
A Comparative Analysis of the Broad-Spectrum MMP Inhibitor FN-439 Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of FN-439's Performance Against Alternative Matrix Metalloproteinase Inhibitors, Supported by Experimental Data.
This compound is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of enzymes pivotal to the degradation of the extracellular matrix. This capability makes MMPs, and by extension their inhibitors, a significant area of interest in cancer research, particularly in the context of tumor invasion and metastasis. This guide provides a comparative analysis of this compound's effects across various cancer cell lines, juxtaposed with other broad-spectrum MMP inhibitors, Batimastat and Marimastat.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of this compound and its counterparts is summarized below. IC50 values indicate the concentration of the inhibitor required to reduce the activity of a specific MMP by 50%. Lower values denote higher potency.
| Inhibitor | Target MMP | IC50 Value | Cell Line(s) Studied | Reference(s) |
| This compound | MMP-1 | 1.0 µM | Not specified in provided search results | [1](2) |
| MMP-3 | 150 µM | Not specified in provided search results | [1](2) | |
| MMP-8 | 1.0 µM | Not specified in provided search results | [1](2) | |
| MMP-9 | 30 µM | Not specified in provided search results | [1](2) | |
| Batimastat | MMP-1 | 3 nM | MDA-MB-435 | [1][3](1, 3) |
| MMP-2 | 4 nM | MDA-MB-435, MDA-MB-231 | [1][3](1, 3) | |
| MMP-3 | 20 nM | MDA-MB-435 | [1][3](1, 3) | |
| MMP-7 | 6 nM | MDA-MB-435 | [1][3](1, 3) | |
| MMP-9 | 4 nM | MDA-MB-435, MDA-MB-231 | [1][3](1, 3) | |
| Marimastat | MMP-1 | 5 nM | Not specified in provided search results | [4][5](--INVALID-LINK--, 4, 5) |
| MMP-2 | 6 nM | Not specified in provided search results | [4][5](--INVALID-LINK--, 4, 5) | |
| MMP-7 | 13 nM | Not specified in provided search results | [4][5](--INVALID-LINK--, 4, 5) | |
| MMP-9 | 3 nM | Not specified in provided search results | [4][5](--INVALID-LINK--, 4, 5) | |
| MMP-14 | 9 nM | Not specified in provided search results | [4][5](--INVALID-LINK--, 4, 5) |
Effects on Breast Cancer Cell Lines
This compound has been demonstrated to reduce the invasiveness of breast cancer cell lines when co-cultured with macrophages. This effect is attributed to the inhibition of MMPs, which are upregulated in macrophages by tumor necrosis factor-alpha (TNF-α) secreted by the cancer cells.
Cell Lines Studied:
-
MCF-7: A human breast adenocarcinoma cell line.
-
SK-BR-3: A human breast adenocarcinoma cell line that overexpresses the HER2 gene.
-
MDA-MB-231: A highly invasive, triple-negative human breast adenocarcinoma cell line.
Batimastat has been shown to inhibit the regrowth and metastasis of MDA-MB-435 human breast cancer cells in a mouse model and to retard the development of osteolytic bone metastases by MDA-MB-231 cells.[6] Marimastat, another broad-spectrum MMP inhibitor, has been used in clinical trials for breast cancer.
Signaling Pathway and Mechanism of Action
The primary mechanism by which this compound and other broad-spectrum MMP inhibitors exert their anti-invasive effects in the context of macrophage-cancer cell co-cultures involves the disruption of a TNF-α-mediated signaling cascade.
Caption: TNF-α secreted by cancer cells stimulates MMP induction in macrophages, leading to ECM degradation. This compound inhibits this process.
Experimental Protocols
In Vitro Invasion Assay (Boyden Chamber Assay)
This protocol is a generalized procedure for assessing the effect of this compound on cancer cell invasion. Specific parameters such as cell seeding density, this compound concentration, and incubation time should be optimized for each cell line.
Materials:
-
24-well Transwell® inserts (8.0 µm pore size)
-
Matrigel™ Basement Membrane Matrix
-
Cancer cell lines (e.g., MCF-7, SK-BR-3, MDA-MB-231)
-
Complete culture medium
-
Serum-free culture medium
-
This compound (or other MMP inhibitors)
-
Fetal Bovine Serum (FBS) as a chemoattractant
-
Calcein AM or Crystal Violet for cell staining and quantification
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel™ on ice overnight.
-
Dilute Matrigel™ with cold, serum-free medium to the desired concentration.
-
Add the diluted Matrigel™ solution to the upper chamber of the Transwell® inserts and incubate at 37°C for at least 4 hours to allow for gelation.
-
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Harvest cells and resuspend them in serum-free medium.
-
-
Invasion Assay:
-
Add complete medium with FBS (chemoattractant) to the lower chamber of the 24-well plate.
-
Add the cancer cell suspension to the upper chamber of the Matrigel™-coated inserts.
-
Add this compound or other inhibitors at various concentrations to the upper chamber.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
-
Quantification of Invasion:
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with Crystal Violet or Calcein AM.
-
Count the number of stained cells in several random fields under a microscope or measure fluorescence to quantify invasion.
-
Caption: Workflow for the in vitro cell invasion assay.
Conclusion
This compound is a valuable tool for studying the role of MMPs in cancer cell invasion. Its broad-spectrum inhibitory activity provides a means to investigate the general effects of MMP inhibition. For more targeted research, comparison with more selective MMP inhibitors may be necessary. The provided data and protocols offer a foundation for researchers to design and conduct comparative studies of this compound and other MMP inhibitors across a variety of cancer cell lines. Further research is warranted to establish a more comprehensive profile of this compound's effects on a wider range of cancer types and to directly compare its efficacy with other inhibitors in standardized assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Marimastat | Synthetic Metalloprotease Inhibitors: R&D Systems [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of matrix metalloproteinase inhibitor batimastat on breast cancer regrowth and metastasis in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Relevance of FN-439 (SRK-439) Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical myostatin inhibitor FN-439 (now known as SRK-439), developed by Scholar Rock, with alternative approaches for preserving lean muscle mass during weight loss. The primary focus of SRK-439's development is in cardiometabolic disorders, particularly obesity, where it is being investigated for its potential to improve the quality of weight loss when used in combination with agents like GLP-1 receptor agonists (GLP-1 RAs) and metformin.[1][2][3] This document summarizes key preclinical findings, compares SRK-439 to its closest internal comparator, apitegromab, and other myostatin inhibitors in development, and provides an overview of the experimental methodologies employed in these studies.
Mechanism of Action: Selective Myostatin Inhibition
Myostatin is a key negative regulator of skeletal muscle growth.[4] Inhibiting myostatin signaling leads to an increase in muscle mass and strength. SRK-439 is a novel, investigational antibody that selectively binds to the pro- and latent forms of myostatin.[5] This specificity is a key design feature, as it avoids binding to other closely related TGF-β family members like GDF11 and Activin-A, which could lead to off-target effects.[5] By preventing the activation of myostatin, SRK-439 is designed to promote muscle growth and preserve lean mass, a critical factor in metabolic health.
Quantitative Data Presentation
The following tables summarize the key preclinical findings for SRK-439 and its comparators. The data is primarily derived from studies in diet-induced obesity (DIO) mouse models.
Table 1: Preclinical Efficacy of SRK-439 in Combination with GLP-1 Receptor Agonists (Semaglutide)
| Parameter | Treatment Group | Result | p-value |
| Body Fat Percentage | sema + IgG | 28.7% | |
| sema + SRK-439 | 18.0% | <0.05 | |
| Circulating Leptin | sema + IgG | 37.9 ng/mL | |
| sema + SRK-439 | 21.7 ng/mL | <0.01 | |
| Lean Mass | sema + IgG | Protected against lean mass loss during treatment | Not specified |
| sema + SRK-439 | Maintained more favorable body composition | Not specified | |
| Fat Mass Rebound (post-sema withdrawal) | sema + IgG | Rebound observed | |
| sema + SRK-439 | Attenuated fat mass rebound | Not specified |
Data from a study in a diet-induced obesity (DIO) mouse model.[6]
Table 2: Preclinical Efficacy of SRK-439 in Combination with Metformin
| Age Group | Treatment Group | Lean Mass Increase from Baseline | p-value | Fat Mass Gain from Baseline | p-value |
| Younger Mice | metformin + IgG | 15.1% | 114% | ||
| metformin + SRK-439 (10 mg/kg) | 31.6% | <0.0001 | 68.2% | <0.05 | |
| Older Mice | metformin + IgG | 0.2% | 18.4% | ||
| metformin + SRK-439 (3 mg/kg) | 10.2% | <0.0001 | 10.6% | Not significant |
Data from a study in a diet-induced obesity (DIO) mouse model.[3]
Table 3: Comparative Preclinical Data of Myostatin Inhibitors
| Compound | Mechanism | Key Preclinical Findings (in DIO models with GLP-1 RA) |
| SRK-439 (this compound) | Selective anti-pro/latent myostatin antibody | Preserves lean mass, attenuates fat mass rebound after GLP-1 RA withdrawal.[1][6] More potent than an anti-ActRII antibody in maintaining lean mass.[7] |
| Apitegromab (SRK-015) | Selective anti-pro/latent myostatin antibody | Preclinical evidence of maintaining/increasing lean mass and enhancing fat loss with GLP-1 RA.[6] Currently in Phase 2 trials for obesity.[1] |
| Trevogrumab & Garetosmab (Regeneron) | Anti-myostatin (trevogrumab) & anti-activin A (garetosmab) antibodies | Combination with semaglutide mitigated lean mass loss by 50-80% and promoted fat mass loss.[8] |
| Oral Peptide Inhibitors (Peptidream) | Macrocyclic peptide inhibitors of myostatin | Orally administered peptides preserved lean body mass in combination with semaglutide.[9] |
Experimental Protocols
The following are summaries of the experimental designs for the key preclinical studies of SRK-439. Detailed, step-by-step protocols are not publicly available in the reviewed materials.
1. SRK-439 in Combination with Semaglutide in a Diet-Induced Obesity (DIO) Mouse Model
-
Objective: To evaluate the effect of SRK-439 on body composition during and after treatment with the GLP-1 RA semaglutide.
-
Animal Model: Diet-induced obesity (DIO) mice.
-
Treatment Groups:
-
Group 1: High-fat diet + semaglutide (0.04 mg/kg, daily) + IgG control antibody (10 mg/kg, weekly).
-
Group 2: High-fat diet + semaglutide (0.04 mg/kg, daily) + murine equivalent of SRK-439 (10 mg/kg, weekly).
-
-
Study Duration: 8 weeks total.
-
Procedure:
-
Mice were placed on a high-fat diet to induce obesity.
-
For the first 4 weeks, mice received the combination treatments as described above.
-
After 4 weeks, semaglutide was withdrawn from both groups, and the antibody treatments (IgG or SRK-439) were continued for an additional 4 weeks.
-
-
Endpoints: Body weight and body composition were assessed throughout the study, likely using methods such as quantitative nuclear magnetic resonance (qNMR).[3][10]
2. SRK-439 in Combination with Metformin in a Diet-Induced Obesity (DIO) Mouse Model
-
Objective: To assess the impact of SRK-439 on lean and fat mass in DIO mice treated with metformin.
-
Animal Model: Diet-induced obesity (DIO) mice of two age groups (younger and older).
-
Treatment Groups:
-
Control groups: High-fat diet + water + IgG control antibody.
-
Metformin only: High-fat diet + metformin (50 mg/kg daily) + IgG control antibody.
-
SRK-439 + Metformin: High-fat diet + metformin (50 mg/kg daily) + murine equivalent of SRK-439 (10 mg/kg weekly for younger mice; 3 mg/kg weekly for older mice).
-
-
Study Duration: 8 weeks total.
-
Procedure:
-
All mice were fed a high-fat diet.
-
For the first 4 weeks, mice received either metformin or water (control).
-
For the subsequent 4 weeks, mice in both the metformin and water groups received either the IgG control antibody or SRK-439.
-
-
Endpoints: Changes in lean mass were measured using quantitative nuclear magnetic resonance (qNMR).
Mandatory Visualizations
Caption: Myostatin signaling pathway and the mechanism of inhibition by SRK-439.
Caption: Generalized experimental workflow for preclinical studies of SRK-439 in DIO mice.
Translational Relevance and Future Directions
The preclinical data for SRK-439 (this compound) are promising, suggesting that selective myostatin inhibition is a viable strategy to improve the quality of weight loss by preserving lean muscle mass. This is particularly relevant in the context of the widespread use of GLP-1 RAs, which are highly effective for weight loss but can lead to a significant reduction in muscle mass. By mitigating this muscle loss, SRK-439 could potentially lead to better long-term metabolic health, improved physical function, and a lower likelihood of weight regain.
The comparison with apitegromab, which is now in Phase 2 clinical trials for obesity, will be critical in validating this therapeutic approach in humans.[1] Furthermore, the emergence of other myostatin inhibitors from companies like Regeneron and Peptidream highlights the growing interest and competition in this area.[8][9]
Key questions for the future clinical development of SRK-439 will include:
-
Efficacy in Humans: Will the robust effects on lean mass observed in mice translate to a clinically meaningful benefit in patients with obesity?
-
Safety Profile: Will the high selectivity of SRK-439 for myostatin result in a favorable safety profile with minimal off-target effects?
-
Long-term Outcomes: Does the preservation of lean mass during weight loss lead to sustained improvements in metabolic parameters, physical function, and prevention of weight regain over the long term?
The ongoing and planned clinical trials for apitegromab and the eventual progression of SRK-439 into the clinic will be crucial in answering these questions and determining the ultimate translational relevance of this therapeutic strategy.
References
- 1. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 2. Scholar Rock Shares New Preclinical Data on SRK-439 Showing Lean Mass Preservation and Reduced Fat Rebound Post GLP-1 Agonist Withdrawal [synapse.patsnap.com]
- 3. Scholar Rock Announces New SRK-439 Preclinical Data Showing Significant Lean Mass Preservation and Attenuation of Fat Mass Rebound Following GLP-1 Receptor Agonist Withdrawal | Nasdaq [nasdaq.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. businesswire.com [businesswire.com]
- 6. Scholar Rock gets FDA nod to trial SMA drug with GLP-1ra in obesity [clinicaltrialsarena.com]
- 7. Scholar Rock Announces New SRK-439 Preclinical Data Showing Significant Lean Mass Preservation and Attenuation of Fat Mass Rebound Following GLP-1 Receptor Agonist Withdrawal - Scholar Rock, Inc. [investors.scholarrock.com]
- 8. Combination of semaglutide and muscle-preserving antibodies helps preserve lean mass - - PACE-CME [pace-cme.org]
- 9. Peptidream’s oral myostatin inhibitors show lean body mass preservation in obesity model | BioWorld [bioworld.com]
- 10. Scholar Rock Presents New Preclinical Data Demonstrating Potential Benefit Of SRK-439 For Healthy Weight Loss Management [sahmcapital.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for FN-439
For researchers, scientists, and drug development professionals, the integrity of scientific discovery and the safety of the laboratory environment are paramount. The proper disposal of chemical reagents, such as the selective collagenase-1 inhibitor FN-439, is a critical component of responsible research conduct. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Chemical and Safety Data
As specific quantitative safety data for this compound is not publicly available, researchers must handle this compound with the caution afforded to all potentially hazardous chemicals. The following table summarizes general data for a similar collagenase inhibitor and outlines the necessary safety precautions.
| Parameter | Information | Source |
| Chemical Name | This compound | MedchemExpress |
| Synonyms | Collagenase-1 Inhibitor | MedchemExpress |
| CAS Number | 124168-73-6 | MedchemExpress |
| Molecular Formula | C₂₃H₃₄N₆O₆ | Merck Millipore |
| Appearance | Solid powder | General knowledge |
| Primary Hazard | Biologically active, potential irritant | General knowledge |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, chemically resistant gloves | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the proper disposal of this compound and associated waste. This procedure is based on established guidelines for the disposal of hazardous chemical waste in a laboratory setting.[2][4][5]
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste. This includes pure (unused) compound, stock solutions, working solutions, and any materials contaminated with this compound.
-
Segregate waste streams. Do not mix this compound waste with non-hazardous waste or other types of hazardous waste (e.g., biological waste, radioactive waste).
2. Waste Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder, as well as contaminated lab supplies (e.g., weigh boats, pipette tips, gloves, bench paper), in a designated, leak-proof, and clearly labeled solid hazardous waste container.[3][4]
-
Ensure the container is compatible with the chemical properties of this compound.
-
-
Liquid Waste:
-
Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and clearly labeled liquid hazardous waste container.[3]
-
If organic solvents such as DMSO or ethanol were used to dissolve this compound, the waste must be collected in a container designated for flammable organic waste.[3]
-
Keep liquid waste containers securely closed except when adding waste.[4]
-
-
Sharps Waste:
3. Labeling of Waste Containers:
-
Label all waste containers clearly and accurately as soon as the first drop of waste is added.[5]
-
The label must include:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "this compound (Collagenase-1 Inhibitor)".
-
The names of all other constituents in the container, including solvents (e.g., DMSO, water).
-
An approximate concentration or percentage of each component.
-
The date when waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
4. Storage of Hazardous Waste:
-
Store waste containers in a designated and secure area within the laboratory, away from general traffic.
-
Ensure the storage area is well-ventilated.
-
Use secondary containment (e.g., a larger, chemically resistant tray or bin) to capture any potential leaks or spills from the primary waste container.[4]
5. Scheduling Waste Pickup:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically handled by the Environmental Health and Safety (EHS) department.[2]
-
Do not allow hazardous waste to accumulate in the laboratory. Adhere to your institution's limits on the quantity of waste that can be stored and the maximum storage time.[4]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for detailed instructions and requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. benchchem.com [benchchem.com]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Protocols for Handling FN-439
This document provides critical safety and logistical guidance for the handling, use, and disposal of FN-439 in a laboratory setting. The following procedures are designed to ensure the safety of all personnel and to maintain the integrity of research activities.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all personnel handling this compound. The required level of protection is determined by the specific procedure and the potential for exposure. The following table summarizes the minimum PPE requirements.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Compounding | Safety glasses with side shields or chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Fully-buttoned lab coat or disposable gown | Certified N95 or higher respirator |
| Solution Preparation | Chemical splash goggles or face shield | Nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | In a certified chemical fume hood |
| Cell Culture/In Vitro Assays | Safety glasses | Nitrile gloves | Lab coat | In a biological safety cabinet |
| Waste Disposal | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron and lab coat | As required by the specific disposal procedure |
Handling and Storage Procedures
This compound should be handled in a designated area, such as a chemical fume hood, to minimize inhalation exposure. It is crucial to avoid contact with skin and eyes. Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal. Adherence to this workflow is essential to mitigate risks.
Caption: Standard Operating Procedure for this compound Handling.
Disposal Plan
All waste contaminated with this compound, including unused material, empty containers, and contaminated PPE, must be disposed of as hazardous waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a sealed, labeled, and compatible hazardous waste container. Do not mix with other chemical waste unless compatibility has been verified.
-
Sharps: All sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to schedule a waste pickup.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an appropriate absorbent material. For large spills, or if you are not trained, contact your institution's EHS department immediately.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
